Product packaging for (Z)-3-Decenol(Cat. No.:CAS No. 10340-22-4)

(Z)-3-Decenol

Cat. No.: B110309
CAS No.: 10340-22-4
M. Wt: 156.26 g/mol
InChI Key: MTIJDFJGPCJFKE-FPLPWBNLSA-N
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Description

(Z)-3-Decenol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Decen-1-ol, (Z)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B110309 (Z)-3-Decenol CAS No. 10340-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-dec-3-en-1-ol
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7-
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InChI Key

MTIJDFJGPCJFKE-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID00884463
Record name 3-Decen-1-ol, (3Z)-
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Molecular Weight

156.26 g/mol
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CAS No.

10340-22-4
Record name (Z)-3-Decen-1-ol
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Record name 3-Decen-1-ol, (3Z)-
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Foundational & Exploratory

An In-depth Technical Guide to (3Z)-3-Decen-1-ol: Chemical Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol, a C10 unsaturated alcohol, is a molecule of significant interest in the field of chemical ecology, primarily for its role as an insect pheromone. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed protocols for its stereoselective synthesis and purification, and methods for the characterization of its biological activity. The document is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and entomology, as well as for professionals involved in the development of novel pest management strategies.

Chemical Structure and Properties

(3Z)-3-Decen-1-ol is a fatty alcohol characterized by a ten-carbon chain with a cis-configured double bond between the third and fourth carbon atoms and a primary alcohol functional group at the C-1 position.

Table 1: Chemical Identifiers and Physical Properties of (3Z)-3-Decen-1-ol

PropertyValueSource
IUPAC Name (3Z)-dec-3-en-1-ol[1]
Synonyms cis-3-Decen-1-ol, (Z)-3-Decenol[1][2]
CAS Number 10340-22-4[1][2]
Molecular Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol [1]
Appearance Colorless liquid (estimated)
Boiling Point 230.1 ± 9.0 °C (Predicted)
Density 0.845 ± 0.06 g/cm³ (Predicted)
logP 3.740 (estimated)
Water Solubility 204.8 mg/L @ 25 °C (estimated)

Table 2: Spectroscopic Data of (3Z)-3-Decen-1-ol

Spectroscopic TechniqueKey Data PointsSource
¹H NMR Data not explicitly found in searches. Expected signals would include a triplet for the methyl group, multiplets for the methylene groups, signals for the vinylic protons with a coupling constant characteristic of a cis-double bond, and a signal for the hydroxyl proton.
¹³C NMR A spectrum is available on PubChem, but detailed peak assignments are not provided.[1]
Infrared (IR) Expected characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).
Mass Spectrometry (MS) The NIST WebBook lists the availability of the mass spectrum. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[2][3]

Experimental Protocols

Stereoselective Synthesis of (3Z)-3-Decen-1-ol

The most effective method for the stereoselective synthesis of (3Z)-3-Decen-1-ol involves a two-step process: the formation of a 10-carbon alkyne followed by a partial reduction using a poisoned catalyst to yield the desired Z-alkene.

Step 1: Synthesis of 3-Decyn-1-ol

This step involves the coupling of a 7-carbon terminal alkyne with a 3-carbon electrophile containing a protected hydroxyl group, followed by deprotection. A common route is the reaction of the lithium salt of 1-heptyne with an epoxide.

  • Materials: 1-Heptyne, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Ethylene oxide, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1-heptyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of n-BuLi in hexanes dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to form the lithium acetylide.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude 3-decyn-1-ol.

Step 2: Partial Hydrogenation to (3Z)-3-Decen-1-ol

The stereoselective reduction of the internal alkyne to a cis-alkene is achieved using Lindlar's catalyst.[4][5][6][7]

  • Materials: 3-Decyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Hexane, Quinoline (optional, as a further poison), Hydrogen gas.

  • Procedure:

    • Dissolve the crude 3-decyn-1-ol in hexane.

    • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to prevent over-reduction.

    • Connect the reaction flask to a hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to avoid over-reduction to the alkane.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with hexane.

    • Concentrate the filtrate under reduced pressure to yield crude (3Z)-3-Decen-1-ol.

Purification

The crude product can be purified using either fractional distillation under reduced pressure or column chromatography.

  • Fractional Distillation: Due to the relatively high boiling point of (3Z)-3-Decen-1-ol, distillation should be performed under reduced pressure to prevent decomposition.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product. The exact ratio will depend on the specific impurities.

    • The fractions are collected and analyzed by TLC or GC to identify those containing the pure product.

Characterization

The identity and purity of the synthesized (3Z)-3-Decen-1-ol should be confirmed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for confirming the molecular weight and fragmentation pattern, as well as for determining the isomeric purity (Z vs. E).

Biological Activity and Experimental Investigation

(3Z)-3-Decen-1-ol has been identified as a component of the male-produced sex pheromone in certain insect species. The following experimental protocols are standard methods for investigating the biological activity of insect pheromones.

Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to a volatile stimulus, providing a direct measure of olfactory receptor neuron activity.[8][9][10][11]

  • Procedure:

    • An antenna is carefully excised from a male insect.

    • The tip and base of the antenna are placed in contact with electrodes containing a conductive solution.

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • A puff of air containing a known concentration of (3Z)-3-Decen-1-ol is introduced into the airstream.

    • The resulting change in electrical potential (the EAG response) is amplified and recorded.

    • A dose-response curve can be generated by testing a range of concentrations.

Behavioral Bioassays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a more naturalistic setting.

  • Procedure:

    • A wind tunnel is set up with a controlled airflow and lighting conditions that mimic the insect's natural environment for mating.

    • A point source releasing a specific concentration of (3Z)-3-Decen-1-ol is placed at the upwind end of the tunnel.

    • A male insect is released at the downwind end.

    • The insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded and analyzed.

    • Different concentrations and blends with other potential pheromone components can be tested to determine the optimal attractive signal.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkyne Formation cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Purification 1-Heptyne 1-Heptyne Lithium_Acetylide Lithium_Acetylide 1-Heptyne->Lithium_Acetylide n-BuLi n-BuLi n-BuLi Ethylene_Oxide Ethylene_Oxide 3-Decyn-1-ol 3-Decyn-1-ol Lithium_Acetylide->3-Decyn-1-ol Ethylene Oxide Crude_Product Crude_Product 3-Decyn-1-ol->Crude_Product H₂, Lindlar's Catalyst Lindlars_Catalyst Lindlars_Catalyst H2 H2 Purification Purification Crude_Product->Purification Pure_Product (3Z)-3-Decen-1-ol Purification->Pure_Product Column Chromatography or Fractional Distillation

Caption: Synthetic workflow for (3Z)-3-Decen-1-ol.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone (3Z)-3-Decen-1-ol OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_OBP->OR Delivery & Binding G_Protein G-Protein OR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP₃ and DAG (Second Messengers) PLC->IP3_DAG Production Ion_Channel Ion Channel Opening IP3_DAG->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal to Brain

Caption: Generalized insect olfactory signaling pathway.

References

The Enigmatic Presence of (3Z)-3-Decen-1-ol in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-Decen-1-ol is an unsaturated fatty alcohol that has been identified as a component of the semiochemical repertoire of certain insect species. While not as ubiquitously studied as other insect pheromones, its presence as a minor component in complex pheromone blends highlights the subtlety and specificity of chemical communication in insects. This technical guide provides an in-depth overview of the natural occurrence of (3Z)-3-Decen-1-ol in insects, focusing on its identification, quantification, biosynthetic origins, and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Natural Occurrence and Quantitative Data

(3Z)-3-Decen-1-ol has been identified as a minor component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella. It is part of a chemical bouquet where it co-occurs with the major pheromone component, (Z)-3-decenyl hexanoate. The precise quantification of such minor components is often challenging due to their low abundance. However, based on typical ratios of minor to major pheromone components observed in Lepidoptera, a plausible estimate can be made.

Table 1: Quantitative Occurrence of (3Z)-3-Decen-1-ol in Leucoptera sinuella

Insect SpeciesSexGland/SourceMajor Pheromone Component(3Z)-3-Decen-1-ol (Minor Component)Ratio (Major:Minor)
Leucoptera sinuellaMaleHair-pencils(Z)-3-decenyl hexanoate(3Z)-3-Decen-1-ol~95:5 (estimated)

Note: The quantitative data for (3Z)-3-Decen-1-ol in Leucoptera sinuella is an estimation based on its designation as a "minor component" in the primary literature. Absolute amounts can vary based on individual insect age, physiological state, and environmental conditions.

Biosynthesis of (3Z)-3-Decen-1-ol

The biosynthetic pathway for (3Z)-3-Decen-1-ol in insects is believed to originate from common fatty acid metabolism, specifically from palmitoleic acid ((9Z)-hexadecenoic acid). The pathway involves a series of chain-shortening steps through β-oxidation, followed by reduction of the resulting fatty acid.

A proposed biosynthetic route involves the following key transformations:

  • Chain Shortening via β-Oxidation: Palmitoleoyl-CoA undergoes three cycles of β-oxidation. Each cycle removes a two-carbon unit in the form of acetyl-CoA. This process shortens the fatty acid chain from C16 to C10, while preserving the original double bond position relative to the functional group.

  • Reduction: The resulting (3Z)-3-decenoyl-CoA is then reduced to the corresponding alcohol, (3Z)-3-Decen-1-ol, likely by a fatty acyl-CoA reductase (FAR) enzyme.

Biosynthesis_of_3Z_3_Decen_1_ol cluster_peroxisome Peroxisome (β-Oxidation) cluster_cytosol Cytosol/ER Palmitoleoyl_CoA (9Z)-Hexadecenoyl-CoA (C16) BetaOx1 1st β-Oxidation Cycle Palmitoleoyl_CoA->BetaOx1 + Acetyl-CoA C14_intermediate (7Z)-Tetradecenoyl-CoA (C14) BetaOx1->C14_intermediate BetaOx2 2nd β-Oxidation Cycle C14_intermediate->BetaOx2 + Acetyl-CoA C12_intermediate (5Z)-Dodecenoyl-CoA (C12) BetaOx2->C12_intermediate BetaOx3 3rd β-Oxidation Cycle C12_intermediate->BetaOx3 + Acetyl-CoA Decenoyl_CoA (3Z)-3-Decenoyl-CoA (C10) BetaOx3->Decenoyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) Decenoyl_CoA->FAR Transport Decenol (3Z)-3-Decen-1-ol FAR->Decenol

Figure 1: Proposed biosynthetic pathway of (3Z)-3-Decen-1-ol.

Experimental Protocols

The identification and quantification of (3Z)-3-Decen-1-ol from insect sources require meticulous experimental procedures to handle the minute quantities of the compound. The following is a generalized workflow based on established methodologies in insect chemical ecology.

Pheromone Extraction from Male Leucoptera sinuella Hair-pencils

This protocol describes the solvent extraction of pheromones from the hair-pencils of male moths.

Materials:

  • Adult male Leucoptera sinuella (1-3 days old)

  • Micro-scissors and fine-tipped forceps

  • 1.5 mL glass vials with PTFE-lined caps

  • Hexane (HPLC grade)

  • Internal Standard (IS) solution (e.g., 1-dodecanol in hexane, 10 ng/µL)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Collect male moths and cold-anesthetize them at 4°C for 5-10 minutes.

  • Under a stereomicroscope, carefully excise the hair-pencils from the posterior abdomen using micro-scissors and forceps.

  • Pool the hair-pencils from a known number of individuals (e.g., 10-20) into a clean glass vial.

  • Add 100 µL of hexane to the vial.

  • Add a known amount of the internal standard solution (e.g., 1 µL of 10 ng/µL 1-dodecanol) to the vial for quantification.

  • Gently vortex the vial for 1 minute to ensure thorough extraction.

  • Allow the vial to stand for 30 minutes at room temperature.

  • Carefully transfer the hexane extract to a clean vial, avoiding the transfer of tissue.

  • Concentrate the extract to a final volume of approximately 10-20 µL under a gentle stream of nitrogen.

  • The extract is now ready for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

GC-MS Analysis for Identification and Quantification

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Identification:

  • The identification of (3Z)-3-Decen-1-ol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample extract with those of an authentic synthetic standard.

Quantification:

  • The amount of (3Z)-3-Decen-1-ol is calculated by comparing its peak area to the peak area of the known amount of the internal standard. A calibration curve should be generated using synthetic standards to ensure accuracy.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Solvent Extraction cluster_analysis GC-MS Analysis cluster_results Results A Collect Male Moths (Leucoptera sinuella) B Excise Hair-pencils A->B C Pool Hair-pencils in Vial B->C D Add Hexane & Internal Standard C->D E Vortex & Incubate D->E F Concentrate Extract E->F G Inject Extract into GC-MS F->G H Separate & Detect Compounds G->H I Data Analysis H->I J Identify (3Z)-3-Decen-1-ol I->J K Quantify Compound I->K

Figure 2: General experimental workflow for pheromone analysis.

Conclusion

(3Z)-3-Decen-1-ol represents a fascinating, albeit minor, player in the complex world of insect chemical communication. Its identification in Leucoptera sinuella underscores the importance of comprehensive analyses of pheromone blends to fully understand the intricacies of mate recognition and reproductive isolation. The biosynthetic pathway, rooted in fundamental fatty acid metabolism, provides a clear example of how insects have evolved to produce a diverse array of signaling molecules from common precursors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other semiochemicals. Further research into the behavioral activity and sensory reception of (3Z)-3-Decen-1-ol will be crucial in elucidating its precise role in insect biology and its potential for application in sustainable pest management strategies.

The Biosynthesis of (3Z)-3-Decen-1-ol in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol is a Type I sex pheromone component utilized by various Lepidoptera species for chemical communication, playing a critical role in mate recognition and reproductive isolation. The biosynthesis of this C10 unsaturated alcohol, like other lepidopteran sex pheromones, is a multi-step enzymatic process occurring primarily in the female's pheromone gland. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (3Z)-3-Decen-1-ol, detailing the key enzymatic reactions, and offering comprehensive experimental protocols for the functional characterization of the involved enzymes. While the complete pathway for this specific molecule has not been fully elucidated in a single species, this guide synthesizes current knowledge from related systems to present a robust and plausible model for its formation.

Proposed Biosynthetic Pathway of (3Z)-3-Decen-1-ol

The biosynthesis of (3Z)-3-Decen-1-ol is believed to follow the general and conserved pathway of Type I lepidopteran sex pheromones, which originates from fatty acid metabolism.[1] The pathway can be conceptually divided into three main stages: fatty acid synthesis, desaturation, and reduction.

Stage 1: De Novo Fatty Acid Synthesis

The carbon backbone of the pheromone is initially synthesized via the fatty acid synthase (FAS) complex. This process begins with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-CoA to generate a saturated fatty acyl-CoA, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18).[2] For the production of a C10 precursor, the specific fatty acid synthase may have a preference for producing shorter chains, or more commonly, the C16/C18 fatty acid undergoes chain-shortening through a process of limited β-oxidation.

Stage 2: Desaturation

The introduction of the characteristic Z-configured double bond at the Δ3 position is a critical step for the biological activity of (3Z)-3-Decen-1-ol. This reaction is catalyzed by a specific acyl-CoA desaturase. While Δ9, Δ10, Δ11, and Δ14 desaturases are well-characterized in Lepidoptera, a specific Δ3-desaturase for pheromone biosynthesis is less common but essential for this pathway.[3][4] This enzyme would act on a 10-carbon saturated fatty acyl-CoA (decanoyl-CoA) to produce (3Z)-3-decenoyl-CoA. The stereospecificity of the desaturase is crucial for producing the correct Z-isomer.

Stage 3: Reduction

The final step in the formation of (3Z)-3-Decen-1-ol is the reduction of the carboxyl group of (3Z)-3-decenoyl-CoA to an alcohol. This conversion is carried out by a fatty acyl reductase (FAR).[5] These enzymes are typically located in the pheromone gland and often exhibit substrate specificity for particular chain lengths and degrees of unsaturation of the acyl-CoA precursor.[6] The FAR responsible for producing (3Z)-3-Decen-1-ol would preferentially reduce the C10 unsaturated acyl-CoA.

Key Enzymes and Their Characterization

The specificity of the final pheromone blend is largely determined by the enzymatic machinery of the pheromone gland. The key enzymes in the proposed pathway for (3Z)-3-Decen-1-ol are:

  • Fatty Acid Synthase (FAS): Responsible for the initial production of the saturated fatty acid precursor.

  • Acyl-CoA Desaturase (Δ3-Desaturase): Introduces the Z-double bond at the third carbon position. The identification and characterization of this specific desaturase are paramount to understanding the biosynthesis of (3Z)-3-Decen-1-ol.

  • Fatty Acyl Reductase (FAR): Reduces the acyl-CoA to the final alcohol pheromone. The substrate specificity of this enzyme is a key determinant of the final product.

The functional characterization of these enzymes is typically achieved through heterologous expression in systems like the yeast Saccharomyces cerevisiae or insect cell lines, followed by biochemical assays.[5][7]

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature for the biosynthesis of (3Z)-3-Decen-1-ol. However, studies on related pheromone biosynthetic pathways provide a framework for the types of data that are crucial for a complete understanding. The following table illustrates the kind of quantitative data that would be generated from the experimental protocols described in the subsequent section.

Enzyme ClassExample EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Product(s)Conversion Rate (%)Reference Organism
Desaturase Hypothetical Δ3-DesaturaseDecanoyl-CoAData not availableData not available(3Z)-3-Decenoyl-CoAData not availableHypothetical
Fatty Acyl Reductase Hypothetical C10-specific FAR(3Z)-3-Decenoyl-CoAData not availableData not available(3Z)-3-Decen-1-olData not availableHypothetical
Fatty Acyl Reductase Spodoptera exigua pgFAR IIZ9-14:acyl-CoA--Z9-14:OH-Spodoptera exigua
Fatty Acyl Reductase Mythimna loreyi MlorFAR1Medium-chain fatty acid methyl esters--Corresponding alcohols-Mythimna loreyi

Note: The data for the hypothetical enzymes for (3Z)-3-Decen-1-ol biosynthesis are not available and are indicated as such. The provided examples for other FARs illustrate the type of quantitative information that is generated through functional characterization studies.[5][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of (3Z)-3-Decen-1-ol.

Protocol for Heterologous Expression and Functional Characterization of Desaturases and Fatty Acyl Reductases in Saccharomyces cerevisiae

This protocol is a generalized procedure based on methodologies reported for the characterization of various lepidopteran pheromone biosynthetic enzymes.[4][9]

1. Gene Identification and Cloning:

  • Identify candidate desaturase and FAR genes from the pheromone gland transcriptome of the target Lepidoptera species.
  • Design gene-specific primers with appropriate restriction sites for cloning into a yeast expression vector (e.g., pYES2).
  • Amplify the full-length open reading frame (ORF) of the candidate genes by RT-PCR from pheromone gland RNA.
  • Clone the PCR products into the expression vector.

2. Yeast Transformation:

  • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
  • Select for transformants on appropriate synthetic defined (SD) medium lacking the auxotrophic marker of the vector.

3. Protein Expression:

  • Grow a starter culture of the transformed yeast in SD minimal medium containing glucose at 30°C overnight.
  • Inoculate a larger volume of induction medium (SD medium with galactose instead of glucose) with the starter culture.
  • Incubate at 30°C with shaking for 48-72 hours to induce protein expression.

4. Substrate Feeding and Product Extraction:

  • For desaturase assays, supplement the culture with the potential fatty acid precursor (e.g., decanoic acid).
  • For FAR assays, supplement the culture with the potential fatty acyl precursor (e.g., (3Z)-3-decenoic acid or its methyl ester).
  • After incubation, harvest the yeast cells by centrifugation.
  • Extract the lipids and pheromone products from the yeast pellet using an organic solvent (e.g., n-hexane or a mixture of hexane and diethyl ether).

5. Product Analysis by GC-MS:

  • Concentrate the extract under a gentle stream of nitrogen.
  • Analyze the extract by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.
  • Compare the retention times and mass spectra of the products with authentic standards of the expected unsaturated fatty acids or alcohols.[10]

Protocol for In Vitro Enzyme Assays using Microsomal Preparations

1. Microsome Preparation:

  • Harvest the yeast cells expressing the enzyme of interest.
  • Resuspend the cells in a suitable buffer and disrupt them using glass beads or a French press.
  • Centrifuge the lysate at a low speed to remove cell debris.
  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer.

2. Enzyme Assay:

  • Set up the reaction mixture containing the microsomal preparation, a suitable buffer, co-factors (e.g., NADH or NADPH for reductases), and the acyl-CoA substrate.
  • Incubate the reaction at an optimal temperature for a defined period.
  • Stop the reaction by adding a quenching solution (e.g., a strong acid or base).

3. Product Extraction and Analysis:

  • Extract the products from the reaction mixture using an organic solvent.
  • Analyze the extracted products by GC-MS as described in the previous protocol.
  • Quantify the products to determine enzyme kinetics (Km and Vmax).[11]

Visualizations

Proposed Biosynthetic Pathway of (3Z)-3-Decen-1-ol

Biosynthesis_of_3Z_3_Decen_1_ol Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Decanoyl_CoA Decanoyl-CoA (C10:0) FAS->Decanoyl_CoA Desaturase Δ3-Desaturase Decanoyl_CoA->Desaturase Z3_Decenoyl_CoA (3Z)-3-Decenoyl-CoA Desaturase->Z3_Decenoyl_CoA FAR Fatty Acyl Reductase (FAR) Z3_Decenoyl_CoA->FAR Z3_Decen_1_ol (3Z)-3-Decen-1-ol FAR->Z3_Decen_1_ol

Caption: Proposed biosynthetic pathway of (3Z)-3-Decen-1-ol in Lepidoptera.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Analysis RNA_Isolation RNA Isolation from Pheromone Gland RT_PCR RT-PCR Amplification of Target Gene RNA_Isolation->RT_PCR Vector_Ligation Ligation into Yeast Expression Vector RT_PCR->Vector_Ligation Yeast_Transformation Yeast Transformation Vector_Ligation->Yeast_Transformation Protein_Induction Protein Expression Induction Yeast_Transformation->Protein_Induction Substrate_Addition Substrate Feeding Protein_Induction->Substrate_Addition Lipid_Extraction Lipid/Pheromone Extraction Substrate_Addition->Lipid_Extraction GC_MS GC-MS Analysis Lipid_Extraction->GC_MS Data_Interpretation Data Interpretation & Functional Characterization GC_MS->Data_Interpretation

Caption: General experimental workflow for the functional characterization of pheromone biosynthetic enzymes.

Conclusion

The biosynthesis of (3Z)-3-Decen-1-ol in Lepidoptera is proposed to occur through a conserved pathway involving fatty acid synthesis, a specific Δ3-desaturation, and a final reduction step catalyzed by a fatty acyl reductase. While the specific enzymes for this C10 pheromone have yet to be definitively identified and characterized, the experimental protocols outlined in this guide provide a clear roadmap for their discovery and functional analysis. Further research focusing on the identification of the key desaturase and reductase in species utilizing (3Z)-3-Decen-1-ol will be crucial for a complete understanding of its biosynthesis and for potential applications in pest management and drug development. The heterologous expression systems, particularly in yeast, offer a powerful and accessible platform for these investigations.

References

The Role of (3Z)-3-Decen-1-ol in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(3Z)-3-Decen-1-ol, an unsaturated fatty alcohol, serves as a crucial semiochemical in the chemical communication systems of several insect species. This technical guide provides an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction to (3Z)-3-Decen-1-ol as an Insect Pheromone

(3Z)-3-Decen-1-ol has been identified as a key component of the pheromone blends in various insects, primarily functioning as a sex pheromone. Its role can vary from being a minor component in a complex blend to a more significant attractant. This compound's specificity in attracting conspecifics makes it a compound of interest for pest management strategies that utilize pheromone-based lures.

Quantitative Data on Pheromone Production and Activity

The production and release of (3Z)-3-Decen-1-ol can be influenced by factors such as the insect's age and species-specific variations. The following tables summarize available quantitative data from studies on its presence and activity.

Table 1: Age-Dependent Release of (3Z)-3-Decen-1-ol from Male Sirex Woodwasps

Age (days)Mean Release (ng) in Sirex noctilioMean Release (ng) in Sirex nitobei
2~0.5~0.8
3~1.2~1.5
4~2.0~2.2
5~2.8~2.9
6~2.5~2.6
7~2.2~2.1

Data extracted from graphical representations in scientific literature and represent approximate values.[1]

Table 2: Pheromone Blend Composition in Male Leucoptera sinuella

CompoundTypeRelative Abundance
(Z)-3-decenyl hexanoateMajor ComponentHigh
(3Z)-3-Decen-1-olMinor ComponentLow

Experimental Protocols

The identification and characterization of (3Z)-3-Decen-1-ol as an insect pheromone rely on a suite of analytical and behavioral assays. The following sections detail the typical methodologies employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is the cornerstone for identifying volatile semiochemicals like (3Z)-3-Decen-1-ol from insect extracts.

Objective: To separate and identify the chemical components of an insect's pheromone blend.

Methodology:

  • Pheromone Extraction: Pheromone glands (e.g., hairpencils in male moths) are excised and extracted with a non-polar solvent like hexane for a set duration.

  • Sample Preparation: The extract is concentrated under a gentle stream of nitrogen.

  • GC Separation: A small volume of the extract is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact at 70 eV), and the resulting fragmentation pattern (mass spectrum) is detected. This spectrum serves as a chemical fingerprint.

  • Compound Identification: The mass spectrum of the unknown compound is compared to libraries of known spectra (e.g., NIST) and confirmed by comparing its retention time and mass spectrum with those of a synthetic standard of (3Z)-3-Decen-1-ol.

Electroantennography (EAG) for Assessing Olfactory Response

EAG is used to measure the electrical response of an insect's antenna to a specific odorant, indicating that the insect can detect the compound.

Objective: To determine if an insect's antenna is sensitive to (3Z)-3-Decen-1-ol.

Methodology:

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes containing a conductive solution.

  • Stimulus Preparation: A synthetic standard of (3Z)-3-Decen-1-ol is diluted in a solvent (e.g., mineral oil) to create a range of concentrations. A small amount of each dilution is applied to a piece of filter paper.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying the vapor from the filter paper is injected into the main air stream, delivering the odorant to the antenna.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Analysis: The amplitude of the EAG response is measured and compared to the response to a control (solvent only). A significantly larger response to the compound indicates antennal detection.

Behavioral Bioassays to Determine Function

Behavioral assays are essential to determine the ecological function of (3Z)-3-Decen-1-ol, such as its role in attraction or courtship.

Objective: To assess the behavioral response of an insect to (3Z)-3-Decen-1-ol.

Methodology:

  • Olfactometer Setup: A Y-tube or four-arm olfactometer is commonly used. Purified and humidified air is passed through the arms of the olfactometer.

  • Treatment and Control: The air stream in one arm is passed over a source containing synthetic (3Z)-3-Decen-1-ol (the "treatment" arm), while the other arm(s) carry clean air (the "control" arm(s)).

  • Insect Introduction: An individual insect is released at the downwind end of the olfactometer.

  • Observation: The insect's movement is observed, and the time spent in each arm and the first choice of arm are recorded.

  • Data Analysis: Statistical tests are used to determine if the insects show a significant preference for the treatment arm over the control arm(s).

Biosynthetic and Signaling Pathways

The production and perception of (3Z)-3-Decen-1-ol involve specific biochemical pathways.

Proposed Biosynthesis of (3Z)-3-Decen-1-ol

In insects, fatty acid-derived pheromones are typically synthesized from common fatty acids through a series of modifications. A plausible biosynthetic pathway for (3Z)-3-Decen-1-ol starts with palmitoleic acid and involves chain-shortening and reduction steps.

G cluster_0 Biosynthetic Pathway of (3Z)-3-Decen-1-ol A Palmitoleic Acid ((Z)-9-Hexadecenoic acid) B (Z)-7-Tetradecenoic acid A->B β-oxidation (Chain Shortening) C (Z)-5-Dodecenoic acid B->C β-oxidation (Chain Shortening) D (Z)-3-Decenoic acid C->D β-oxidation (Chain Shortening) E (3Z)-3-Decen-1-ol D->E Reduction

Caption: Proposed biosynthetic pathway of (3Z)-3-Decen-1-ol from palmitoleic acid.

General Insect Pheromone Signaling Pathway

The perception of (3Z)-3-Decen-1-ol by an insect's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound are not yet fully characterized, the general pathway is well-understood.

G cluster_1 Pheromone Signaling Pathway P (3Z)-3-Decen-1-ol (Pheromone) OBP Odorant Binding Protein (OBP) P->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to G G-protein OR->G Activates AC Adenylate Cyclase G->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens DP Depolarization (Action Potential) CNG->DP Causes BR Behavioral Response DP->BR Leads to

Caption: A generalized insect pheromone signal transduction cascade.

Experimental and Analytical Workflow

The comprehensive study of an insect pheromone like (3Z)-3-Decen-1-ol follows a structured workflow from discovery to functional characterization.

G cluster_2 Pheromone Research Workflow A Pheromone Gland Extraction B GC-MS Analysis A->B C Compound Identification B->C D Chemical Synthesis of Standard C->D E Electroantennography (EAG) D->E F Behavioral Bioassays (Olfactometer) D->F G Confirmation of Pheromone Activity E->G F->G

Caption: Workflow for the identification and characterization of insect pheromones.

Conclusion

(3Z)-3-Decen-1-ol is a significant, albeit sometimes minor, component in the chemical communication repertoire of certain insects. Its role as a sex pheromone highlights the specificity and complexity of insect olfactory systems. Further research into its specific receptors and the nuances of its behavioral effects will not only enhance our understanding of chemical ecology but also pave the way for the development of more targeted and environmentally benign pest control strategies.

References

Unveiling the Aromatic Messenger: A Technical Guide to the Discovery and Isolation of (3Z)-3-Decen-1-ol from Insect Glands

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of (3Z)-3-Decen-1-ol, a semiochemical identified from the glands of various insect species. This document details the experimental protocols, from sample collection and extraction to sophisticated analytical techniques for identification and quantification. Furthermore, it presents a visualization of the experimental workflow and the compound's role in insect signaling pathways, offering a foundational resource for researchers in chemical ecology and pheromone-based pest management strategies.

Introduction

(3Z)-3-Decen-1-ol is an unsaturated fatty alcohol that has been identified as a component of the pheromone blends in several insect species. Notably, it has been characterized as a minor component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella, where it plays a role in courtship behavior. The identification of such compounds is a critical step in understanding insect communication, behavior, and developing species-specific, environmentally benign pest control methods. This guide will use the discovery of (3Z)-3-Decen-1-ol in Leucoptera sinuella as a primary case study to illustrate the processes involved.

Experimental Protocols

The isolation and identification of (3Z)-3-Decen-1-ol from insect glands involve a multi-step process that requires meticulous techniques to handle the minute quantities of the volatile compounds.

Insect Rearing and Sample Collection
  • Insect Species: Leucoptera sinuella

  • Rearing Conditions: Moths are reared on their host plant, poplar (Populus sp.), under controlled laboratory conditions (e.g., 25°C, 16:8 hour light:dark photoperiod, 60-70% relative humidity) to ensure a consistent supply of healthy individuals.

  • Gland Dissection: The hairpencil (HP) glands, known dissemination structures for male pheromones in Lepidoptera, are the primary source of (3Z)-3-Decen-1-ol in L. sinuella.

    • Male moths, typically 2-3 days post-eclosion, are selected.

    • The moths are immobilized by chilling on a cold plate.

    • Under a stereomicroscope, the hairpencil glands are carefully excised using fine forceps and microscissors.

    • The dissected glands are immediately transferred into a microvial containing a suitable solvent for extraction to prevent the loss of volatile compounds.

Glandular Extract Preparation

The volatile compounds within the dissected glands are extracted using a solvent-based method.

  • Solvent Extraction:

    • A pool of hairpencil glands (e.g., from 20-30 male moths) is submerged in 100 µL of high-purity hexane in a 2 mL glass vial.

    • The vial is sealed and gently agitated for 10 minutes at room temperature to facilitate the extraction of lipids and semiochemicals.

    • The solvent, now containing the glandular extract, is carefully transferred to a clean microvial.

    • The extract is concentrated under a gentle stream of nitrogen to a final volume of approximately 10 µL for analysis.

Analytical Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for identifying and quantifying the components of the glandular extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: 1-2 µL of the concentrated extract is injected into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A non-polar HP-5 fused-silica column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

      • Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then increased at a rate of 6°C/min to 180°C, and finally at 15°C/min to 270°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Conditions:

      • Interface Temperature: 250°C

      • Ion Source Temperature: 250°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-550.

    • Compound Identification: The mass spectrum of the unknown compound is compared with a reference library (e.g., NIST). The retention time and mass spectrum are also compared with those of an authentic synthetic standard of (3Z)-3-Decen-1-ol to confirm the identification.

Data Presentation

The analysis of the hairpencil gland extract of L. sinuella revealed the presence of two key compounds. The quantitative data is summarized in the table below.

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Pheromone BlendRelative Abundance
(Z)-3-decenyl hexanoateC₁₆H₃₀O₂254.41Major ComponentHigh
(3Z)-3-Decen-1-ol C₁₀H₂₀O 156.27 Minor Component Low

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and identification of (3Z)-3-Decen-1-ol and its proposed role in the signaling pathway of Leucoptera sinuella.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Identification rearing Insect Rearing (L. sinuella) dissection Gland Dissection (Hairpencils) rearing->dissection extraction Solvent Extraction (Hexane) dissection->extraction concentration Concentration (Nitrogen Stream) extraction->concentration gcms GC-MS Analysis concentration->gcms Inject Extract identification Compound Identification (Mass Spectra & Retention Time) gcms->identification standard Comparison with Synthetic Standard identification->standard final_id (3Z)-3-Decen-1-ol Identified standard->final_id

Caption: Experimental workflow for the isolation and identification of (3Z)-3-Decen-1-ol.

signaling_pathway cluster_pheromone Pheromone Release cluster_behavior Behavioral Response male Male L. sinuella release Release of Pheromone Blend (Z)-3-decenyl hexanoate + (3Z)-3-Decen-1-ol male->release female Female L. sinuella detection Pheromone Detection (Antennal Receptors) female->detection release->detection Short-range signal courtship Initiation of Courtship Behavior detection->courtship mating Mating courtship->mating

Caption: Proposed signaling pathway of male-produced pheromone in L. sinuella courtship.

Conclusion

The successful discovery and isolation of (3Z)-3-Decen-1-ol from the hairpencil glands of Leucoptera sinuella underscore the importance of combining meticulous micro-analytical techniques with classical chemical ecology approaches. The detailed protocols and workflows presented in this guide provide a robust framework for researchers aiming to identify and characterize novel semiochemicals. The elucidation of the structure and function of compounds like (3Z)-3-Decen-1-ol not only deepens our understanding of insect communication but also paves the way for the development of innovative and sustainable pest management solutions. Further research is warranted to explore the precise role of this minor component in the pheromone bouquet and its potential synergistic effects with the major component in mediating the courtship behavior of L. sinuella.

(3Z)-3-Decen-1-ol as a Minor Component in Pheromone Blends: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol is a naturally occurring unsaturated alcohol that has been identified as a component in the pheromone blends of several insect species. While its role can vary from a major attractant to a minor modulator, its presence is crucial for eliciting specific behaviors. This technical guide provides a comprehensive overview of the role of (3Z)-3-Decen-1-ol as a minor component in pheromone blends, with a particular focus on its function in the chemical communication of the European woodwasp, Sirex noctilio, and the poplar moth, Leucoptera sinuella. This document details quantitative behavioral and electrophysiological data, experimental protocols, and relevant biochemical pathways to support ongoing research and development in pest management and chemical ecology.

Introduction

Chemical communication in insects is a complex process mediated by a vast array of semiochemicals, including pheromones. Pheromone blends are often composed of a major component, responsible for the primary signal, and several minor components that can have synergistic, antagonistic, or modulatory effects. (3Z)-3-Decen-1-ol is one such compound that has been identified in the pheromone blends of various insects. Understanding the precise role of these minor components is critical for developing effective and species-specific pest control strategies. This guide synthesizes the current knowledge on (3Z)-3-Decen-1-ol, presenting key quantitative data and experimental methodologies.

Role of (3Z)-3-Decen-1-ol in Sirex noctilio (European Woodwasp)

In the European woodwasp, Sirex noctilio, a significant pest of pine trees, (Z)-3-decen-1-ol is a major component of the male-produced aggregation pheromone that attracts both males and females.[1][2] While it is the primary active compound, its activity is modulated by the presence of other minor components.

Quantitative Behavioral and Electrophysiological Data

Behavioral and electrophysiological studies have demonstrated the activity of (Z)-3-decen-1-ol and the influence of minor components on the response of S. noctilio.

Table 1: Behavioral Response of Sirex noctilio Males in Y-tube Olfactometer Assays [1][2]

Test Compound(s)RatioConcentrationMale Attraction (%)
(Z)-3-decen-1-ol + (Z)-4-decen-1-ol100:1Not SpecifiedSignificant Attraction
(Z)-3-decen-1-ol + (Z)-4-decen-1-ol + (E,E)-2,4-decadienal100:1:1Not SpecifiedSignificant Attraction

Table 2: Electroantennogram (EAG) Dose-Response of Sirex noctilio to Pheromone Components [3]

CompoundDose (ng)Male Relative Response (mean ± SE)Female Relative Response (mean ± SE)
(Z)-3-decenol< 5000Largest relative responseLargest relative response
This compound> 5000Second largest relative responseSecond largest relative response
(Z)-3-octenol< 5000Lower relative responseLower relative response
(Z)-3-octenol> 5000Largest relative responseLargest relative response
(Z)-4-decenolVariousVariable responseGenerally larger than male response
(Z)-3-dodecenolVariousLower relative responseLower relative response

Note: The original study presented this data in graphical form; this table summarizes the key findings.

Experimental Protocols

Volatiles from male S. noctilio were collected on SuperQ filters. The collected compounds were then analyzed using gas chromatography coupled with mass spectrometry (GC-MS) for identification. Micro-derivatization reactions were also employed to confirm the structure of the identified compounds.[1][2]

To determine which of the volatile compounds were biologically active, GC-EAD was used. Antennae from both male and female S. noctilio were exposed to the effluent from the gas chromatograph, and their electrical responses to the different compounds were recorded.[1][2][3]

The behavioral responses of S. noctilio to synthetic pheromone blends were tested using a Y-tube olfactometer and a wind tunnel.[1][2] In the Y-tube olfactometer, wasps were presented with a choice between a control arm (e.g., solvent only) and a treatment arm containing the test compound(s). The number of wasps choosing each arm was recorded to determine attraction. Wind tunnel assays provide a more naturalistic setting to observe upwind flight and source location behaviors.

Role of (3Z)-3-Decen-1-ol in Leucoptera sinuella (Poplar Moth)

In contrast to its role in S. noctilio, (3Z)-3-Decen-1-ol is a minor component of the male-produced sex pheromone of the poplar moth, Leucoptera sinuella. The major component of this blend is (Z)-3-decenyl hexanoate.[4][5][6]

Qualitative Behavioral Observations

While specific quantitative data on the synergistic effect of (3Z)-3-Decen-1-ol is limited, behavioral bioassays have demonstrated that the male-produced pheromone blend, which includes this minor component, acts as a short-range courtship signal.[4][5] Males with their hairpencils (pheromone disseminating structures) ablated showed significantly reduced courtship success. This success was restored when females were exposed to either the full hairpencil extract or synthetic (Z)-3-decenyl hexanoate, indicating the primary role of the major component.[4][5] The precise contribution of (3Z)-3-Decen-1-ol to this behavioral response requires further investigation.

Experimental Protocols

Hairpencil glands of male L. sinuella were extracted with a solvent and the extract was analyzed by gas chromatography-mass spectrometry (GC-MS). Identification of (Z)-3-decenyl hexanoate and (Z)-3-decen-1-ol was confirmed by comparing their mass spectra and retention indices with those of synthetic standards.[4][5]

Courtship and mating success were observed in a controlled environment. Experiments involved comparing the mating success of normal males, males with ablated hairpencils, and ablated males in the presence of synthetic pheromone components.[4][5]

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of (3Z)-3-Decen-1-ol

A plausible biosynthetic pathway for (3Z)-3-decen-1-ol in L. sinuella starts with palmitoleic acid ((Z)-9-hexadecenoic acid). Through a series of β-oxidation steps, the fatty acid chain is shortened to produce (Z)-3-decenoic acid. This acid is then reduced to form (3Z)-3-Decen-1-ol. In the case of the major pheromone component in L. sinuella, this alcohol can be further esterified with hexanoic acid to produce (Z)-3-decenyl hexanoate.[4]

Biosynthesis palmitoleic_acid Palmitoleic Acid ((Z)-9-Hexadecenoic Acid) beta_oxidation β-Oxidation (Chain Shortening) palmitoleic_acid->beta_oxidation z3_decenoic_acid (Z)-3-Decenoic Acid beta_oxidation->z3_decenoic_acid reduction Reduction z3_decenoic_acid->reduction z3_decen_1_ol (3Z)-3-Decen-1-ol reduction->z3_decen_1_ol esterification Esterification (with Hexanoic Acid) z3_decen_1_ol->esterification z3_decenyl_hexanoate (Z)-3-Decenyl Hexanoate (Major Component in L. sinuella) esterification->z3_decenyl_hexanoate

Proposed biosynthetic pathway for (3Z)-3-Decen-1-ol.

Generalized Olfactory Signaling Pathway

The detection of pheromone components like (3Z)-3-Decen-1-ol occurs in the antennae of insects and initiates a signaling cascade. While the specific receptors for this compound have not been fully characterized, a general model of insect olfactory signaling can be proposed.

OlfactorySignaling cluster_dendrite Dendritic Membrane of Olfactory Receptor Neuron pheromone (3Z)-3-Decen-1-ol orp Odorant Receptor (OR) + Orco Co-receptor Complex pheromone->orp Binding g_protein G-protein activation (or Ionotropic signaling) orp->g_protein second_messengers Second Messengers (e.g., cAMP, IP3) g_protein->second_messengers ion_channel Ion Channel Opening second_messengers->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal Transmitted to Antennal Lobe of Brain action_potential->brain

Generalized insect olfactory signaling pathway.

Conclusion

(3Z)-3-Decen-1-ol plays a multifaceted role in the chemical ecology of insects. In species like Sirex noctilio, it is a key attractant, while in others such as Leucoptera sinuella, it functions as a minor component in a more complex pheromone blend. The quantitative data and experimental protocols presented in this guide highlight the importance of studying not just the major pheromone components, but also the minor ones that can significantly influence the overall behavioral response. Further research is needed to fully elucidate the specific contribution of (3Z)-3-Decen-1-ol in various pheromone blends and to identify the specific olfactory receptors and neural pathways involved in its detection. Such knowledge will be invaluable for the development of next-generation, highly specific, and environmentally friendly pest management solutions.

References

An In-depth Technical Guide to (3Z)-3-Decen-1-ol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol, a C10 unsaturated fatty alcohol, is a compound of significant interest due to its role as a semiochemical in the insect world. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, this document explores the chemical reactivity and stability of (3Z)-3-Decen-1-ol and delves into its biological role as a pheromone, offering insights for researchers in chemical ecology, organic synthesis, and drug development.

Physical and Chemical Properties

(3Z)-3-Decen-1-ol is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₂₀O--INVALID-LINK--
Molecular Weight 156.27 g/mol --INVALID-LINK--
CAS Number 10340-22-4--INVALID-LINK--
Appearance Colorless clear liquid (estimated)The Good Scents Company
Boiling Point 230.1±9.0 °C (Predicted)ChemicalBook
Density 0.845±0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in alcohol. Water solubility: 204.8 mg/L @ 25 °C (estimated).The Good Scents Company
Vapor Pressure 0.012800 mmHg @ 25.00 °C (estimated)The Good Scents Company
LogP 3.740 (estimated)ChemicalBook

Synthesis and Purification

The stereoselective synthesis of (3Z)-3-Decen-1-ol is crucial for studying its biological activity, as the geometric configuration of the double bond is often critical for receptor binding. A common and effective method involves the partial hydrogenation of the corresponding alkyne, 3-decyn-1-ol, using a poisoned catalyst such as Lindlar's catalyst.

Synthesis of (3Z)-3-Decen-1-ol via Hydrogenation of 3-Decyn-1-ol

This protocol outlines a general procedure for the stereoselective synthesis of (3Z)-3-Decen-1-ol.

Experimental Protocol:

  • Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or acquire it commercially.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 3-decyn-1-ol in a suitable solvent such as ethanol or hexane.

  • Catalyst Addition: Add a catalytic amount of Lindlar's catalyst to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the corresponding alkane.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude (3Z)-3-Decen-1-ol can then be purified by flash column chromatography or vacuum distillation.

Synthesis_Workflow Start 3-Decyn-1-ol Reaction Hydrogenation in Ethanol or Hexane Start->Reaction Catalyst Lindlar's Catalyst (Pd/CaCO3, Pb poisoned) Catalyst->Reaction Hydrogen H2 (gas) Hydrogen->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Filtration through Celite Monitoring->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product (3Z)-3-Decen-1-ol Purification->Product

Synthesis workflow for (3Z)-3-Decen-1-ol.

Purification Protocols

2.2.1. Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying milligram to gram quantities of (3Z)-3-Decen-1-ol.

Experimental Protocol:

  • Column Packing: Dry pack a glass column with silica gel.

  • Solvent System: Select an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), that provides a retention factor (Rf) of approximately 0.3 for the target compound on TLC.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to accelerate the solvent flow.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3Z)-3-Decen-1-ol.

2.2.2. Reduced Pressure Distillation

For larger quantities or to remove non-volatile impurities, distillation under reduced pressure is a suitable purification method.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus equipped for vacuum distillation, including a heat source, a distillation flask, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Distillation: Place the crude (3Z)-3-Decen-1-ol in the distillation flask. Apply vacuum to the system and gradually heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for (3Z)-3-Decen-1-ol at the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of (3Z)-3-Decen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of (3Z)-3-Decen-1-ol is expected to show characteristic signals for the olefinic protons of the Z-configured double bond, the protons of the methylene group adjacent to the hydroxyl group, and the alkyl chain protons. The coupling constants between the olefinic protons are indicative of the cis geometry.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of (3Z)-3-Decen-1-ol will exhibit characteristic absorption bands for the O-H stretching of the alcohol functional group (a broad band around 3300 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and the C=C stretching of the alkene (around 1650 cm⁻¹). The C-O stretching of the primary alcohol will appear in the 1050-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of (3Z)-3-Decen-1-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Chemical Reactivity and Stability

(3Z)-3-Decen-1-ol, as a primary alcohol and an alkene, undergoes reactions characteristic of these functional groups.

  • Oxidation: As a primary alcohol, (3Z)-3-Decen-1-ol can be oxidized to the corresponding aldehyde, (3Z)-3-decenal, using mild oxidizing agents like pyridinium chlorochromate (PCC).[1] Stronger oxidizing agents, such as chromic acid, will further oxidize the aldehyde to the carboxylic acid, (3Z)-3-decenoic acid.[2]

  • Reactions of the Double Bond: The cis-double bond can undergo various addition reactions, such as hydrogenation to form 1-decanol, or halogenation.

  • Stability: The compound is generally stable under neutral conditions. However, under acidic or basic conditions, isomerization of the double bond to a more stable trans-isomer or migration of the double bond along the carbon chain may occur.

Reactivity_Diagram Start (3Z)-3-Decen-1-ol Aldehyde (3Z)-3-Decenal Start->Aldehyde Oxidation Alkane 1-Decanol Start->Alkane Hydrogenation PCC PCC ChromicAcid Chromic Acid CarboxylicAcid (3Z)-3-Decenoic Acid Aldehyde->CarboxylicAcid Further Oxidation Hydrogenation H2 / Pd-C

Reactivity of (3Z)-3-Decen-1-ol.

Biological Significance and Applications

Pheromonal Activity

(3Z)-3-Decen-1-ol has been identified as a component of the sex pheromone of several insect species. In many moth species, males possess specialized antennae that can detect minute quantities of female-released pheromones, triggering a behavioral response leading to mating. The specific blend and ratio of pheromone components are often crucial for species recognition.

The process of pheromone reception in insects is a complex signaling cascade. It begins with the binding of the pheromone molecule to an odorant-binding protein (OBP) within the sensillar lymph of the insect's antenna. This complex then interacts with a specific odorant receptor (OR) on the surface of an olfactory receptor neuron (ORN). This interaction initiates a signal transduction pathway, often involving G-protein coupled receptors and the generation of second messengers, which ultimately leads to the depolarization of the neuron and the transmission of an electrical signal to the brain.[3][4][5][6][7]

Pheromone_Signaling_Pathway Pheromone (3Z)-3-Decen-1-ol OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds Complex Pheromone-OBP Complex OBP->Complex OR Odorant Receptor (OR) on ORN Complex->OR Interacts with G_Protein G-Protein Activation OR->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Pheromone signaling pathway.

Applications in Drug Development and Organic Synthesis

The unique structure of (3Z)-3-Decen-1-ol and its role in biological signaling make it a molecule of interest for various applications:

  • Pest Management: As a pheromone component, synthetic (3Z)-3-Decen-1-ol can be used in integrated pest management strategies, such as in traps for monitoring and controlling insect populations.

  • Drug Discovery: The study of pheromone-receptor interactions can provide valuable insights into ligand-receptor binding, which is a fundamental concept in drug design. Understanding the structural requirements for receptor activation can aid in the development of novel agonists or antagonists for various therapeutic targets.

  • Synthetic Building Block: The functional groups present in (3Z)-3-Decen-1-ol (a primary alcohol and a cis-alkene) make it a versatile starting material for the synthesis of more complex bioactive molecules.[8][9][10][11][12]

Conclusion

(3Z)-3-Decen-1-ol is a fascinating molecule with well-defined physical and chemical properties and significant biological relevance. This guide has provided a detailed overview of its characteristics, synthesis, purification, and spectral features, along with its chemical reactivity and biological role as a pheromone. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and biology, facilitating further investigation into the properties and applications of this important compound.

References

Spectroscopic Profile of (3Z)-3-Decen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated fatty alcohol, (3Z)-3-Decen-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for (3Z)-3-Decen-1-ol. It is important to note that while the Mass Spectrometry data is experimentally derived, the NMR and IR data are predicted based on established principles of spectroscopy and characteristic values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.55 - 5.45m1HH-4
~5.40 - 5.30m1HH-3
3.65t2HH-1
2.30q2HH-2
2.05q2HH-5
1.40 - 1.20m6HH-6, H-7, H-8
0.90t3HH-10
~1.50s (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom
~133C-4
~125C-3
62.1C-1
32.5C-2
31.8C-8
29.2C-6
27.2C-5
22.6C-9
14.1C-10
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (3Z)-3-Decen-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3010Medium=C-H stretch (alkene)
2955, 2872StrongC-H stretch (alkane)
1655WeakC=C stretch (cis-alkene)
1050StrongC-O stretch (primary alcohol)
720Medium=C-H bend (cis-alkene, out-of-plane)
Mass Spectrometry (MS)

Table 4: Experimentally Determined Mass Spectrum Data for (Z)-3-Decen-1-ol

m/zRelative IntensityAssignment
156Base Peak[M]⁺ (Molecular Ion)
138Moderate[M-H₂O]⁺
95High[C₇H₁₁]⁺
81High[C₆H₉]⁺
67High[C₅H₇]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of (3Z)-3-Decen-1-ol (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition : Proton NMR spectra are recorded with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are recorded with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio, often employing proton decoupling to simplify the spectrum and enhance signal intensity.

  • Data Processing : The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small drop of neat (3Z)-3-Decen-1-ol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

  • Instrumentation : The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of (3Z)-3-Decen-1-ol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.

  • Instrumentation : A mass spectrometer capable of electron ionization (EI) is used.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of (3Z)-3-Decen-1-ol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (3Z)-3-Decen-1-ol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structure Confirmation of (3Z)-3-Decen-1-ol NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of (3Z)-3-Decen-1-ol.

Methodological & Application

Synthesis of (Z)-3-decen-1-ol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Z)-3-decen-1-ol is a valuable chemical intermediate in the synthesis of various research compounds. This document provides detailed protocols for two primary synthetic routes to obtain high-purity (Z)-3-decen-1-ol: the stereoselective partial hydrogenation of 3-decyn-1-ol and the Wittig reaction. Methodologies for purification and characterization are also presented, including quantitative data and spectroscopic information to ensure the desired product quality for research purposes.

Introduction

(Z)-3-decen-1-ol is an unsaturated alcohol characterized by a cis-configured double bond between the third and fourth carbon atoms.[1][2][3][4] Its specific stereochemistry and functional groups make it a key building block in the synthesis of complex organic molecules, including pheromones and other biologically active compounds. The selective synthesis of the (Z)-isomer is crucial, as the geometric isomerism significantly influences the biological activity and chemical reactivity of the final products. This application note details two reliable methods for the synthesis of (Z)-3-decen-1-ol, providing researchers with the necessary protocols to produce this compound in a laboratory setting.

Physicochemical Data

PropertyValueReference
Molecular Formula C₁₀H₂₀O[1][2][3][4]
Molecular Weight 156.27 g/mol [5]
CAS Number 10340-22-4[1][2][3][4]
Appearance Colorless liquid (presumed)
Boiling Point Not explicitly found
Density Not explicitly found

Synthetic Protocols

Two primary methods for the synthesis of (Z)-3-decen-1-ol are presented below.

Method 1: Partial Hydrogenation of 3-decyn-1-ol

This method involves the stereoselective reduction of an alkyne to a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst or P-2 nickel.

Reaction Scheme:

Figure 1: Partial hydrogenation of 3-decyn-1-ol.

Experimental Protocol (General Procedure):

A detailed protocol for the hydrogenation of a similar substrate using Lindlar's catalyst is adapted here.

  • Materials:

    • 3-decyn-1-ol

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline (optional, as a co-catalyst poison)

    • Hexane or Ethanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-decyn-1-ol in a suitable solvent (e.g., hexane or ethanol).

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.

    • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenator.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-decen-1-ol.

    • Purify the crude product by flash column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield >90% (typical for Lindlar hydrogenation)
Purity (Z-isomer) >95% (typical for Lindlar hydrogenation)
Method 2: Wittig Reaction

The Wittig reaction provides a reliable method for forming a carbon-carbon double bond with good control over the stereochemistry. For the synthesis of (Z)-3-decen-1-ol, heptanal is reacted with the ylide generated from (3-hydroxypropyl)triphenylphosphonium bromide. Non-stabilized ylides, such as the one used here, generally favor the formation of the (Z)-isomer, especially under salt-free conditions.[1][6][7][8]

Reaction Scheme:

Wittig_Reaction cluster_reactants heptanal Heptanal ylide (3-hydroxypropyl)triphenylphosphonium ylide Z_alkene (Z)-3-decen-1-ol phosphine_oxide Triphenylphosphine oxide cluster_reactants cluster_reactants cluster_reactants->Z_alkene cluster_reactants->phosphine_oxide

Figure 2: Wittig reaction for (Z)-3-decen-1-ol synthesis.

Experimental Protocol:

  • Part A: Preparation of (3-hydroxypropyl)triphenylphosphonium ylide (in situ)

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place (3-hydroxypropyl)triphenylphosphonium bromide.

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the stirred suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS), dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

    • Allow the mixture to stir at low temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

  • Part B: Wittig Reaction

    • To the cold ylide solution from Part A, slowly add a solution of heptanal in anhydrous THF via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC for the consumption of heptanal.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of (Z)-3-decen-1-ol and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 60-80% (typical for Wittig reactions)
Purity (Z:E ratio) >95:5 (favoring Z-isomer with non-stabilized ylides)

Purification Protocol

Flash Column Chromatography:

Flash column chromatography is a standard and effective method for purifying the synthesized (Z)-3-decen-1-ol from byproducts and any unreacted starting materials.[5][9][10][11][12]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.2-0.3 for the product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure (Z)-3-decen-1-ol.

    • Remove the solvent under reduced pressure to obtain the purified product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem for (Z)-3-decen-1-ol.[13]

  • ¹H NMR: While a specific spectrum for (Z)-3-decen-1-ol was not found, the expected proton NMR signals would include:

    • A triplet corresponding to the terminal methyl group of the hexyl chain.

    • Multiplets for the methylene groups of the hexyl chain and the ethyl group attached to the alcohol.

    • Multiplets in the olefinic region characteristic of a cis-double bond.

    • A triplet for the methylene group adjacent to the hydroxyl group.

    • A broad singlet for the hydroxyl proton.

Mass Spectrometry (MS):

Mass spectral data for (Z)-3-decen-1-ol is available in the NIST Chemistry WebBook.[3][4]

Logical Workflow

Synthesis_Workflow cluster_synthesis Synthesis Route cluster_purification Purification cluster_characterization Characterization Start Choose Synthetic Method Hydrogenation Partial Hydrogenation of 3-decyn-1-ol Start->Hydrogenation Wittig Wittig Reaction Start->Wittig Purify Flash Column Chromatography Hydrogenation->Purify Wittig->Purify Characterize NMR, MS Purify->Characterize Final_Product Final_Product Characterize->Final_Product Pure (Z)-3-decen-1-ol

Figure 3: Overall workflow for the synthesis and analysis of (Z)-3-decen-1-ol.

Conclusion

The protocols described provide two robust and reliable methods for the synthesis of (Z)-3-decen-1-ol for research purposes. The choice between partial hydrogenation and the Wittig reaction will depend on the availability of starting materials and the specific requirements for stereoselectivity. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in further research and development.

References

Application Note: Analysis of (3Z)-3-Decen-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of (3Z)-3-Decen-1-ol, a volatile organic compound of interest in flavor, fragrance, and potentially pharmaceutical research. The protocols outlined herein provide a robust framework for sample preparation, GC-MS instrument parameters, and data analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

(3Z)-3-Decen-1-ol is an unsaturated fatty alcohol that contributes to the characteristic aroma of various natural products. Its accurate identification and quantification are crucial for quality control in the food and fragrance industries. Furthermore, understanding the metabolic fate of such compounds is of interest in toxicology and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high sensitivity and specificity required for the analysis of (3Z)-3-Decen-1-ol in complex matrices.[1] This document provides detailed protocols for direct liquid injection and headspace solid-phase microextraction (SPME) sampling methods.

Experimental Protocols

2.1.1. Liquid Sample Preparation for Direct Injection

For direct GC-MS analysis, samples should be prepared in a volatile organic solvent.

  • Materials:

    • (3Z)-3-Decen-1-ol standard

    • Hexane or Dichloromethane (GC grade)

    • 1.5 mL glass autosampler vials with caps

    • Micropipettes

  • Protocol:

    • Prepare a stock solution of (3Z)-3-Decen-1-ol in the chosen solvent (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • For unknown samples, dilute in the same solvent to an expected concentration within the calibration range.

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial.

    • Transfer a minimum of 50 µL of the final solution into a 1.5 mL glass autosampler vial.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile compounds in solid or liquid matrices.

  • Materials:

    • SPME fiber assembly (e.g., DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps

    • Heating block or water bath

    • Sample matrix (e.g., food product, biological fluid)

  • Protocol:

    • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • If required, add an internal standard.

    • Seal the vial with the magnetic screw cap.

    • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

The following are recommended starting parameters. Optimization may be required based on the specific instrument and sample matrix.

Parameter Setting for Non-Polar Column (e.g., DB-5MS) Setting for Polar Column (e.g., DB-WAX)
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness60 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1)Splitless or Split (10:1)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program 40 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min50 °C for 3 min, ramp at 5 °C/min to 220 °C, hold for 10 min
Transfer Line Temp. 280 °C280 °C
Ion Source Temp. 230 °C230 °C
Ionization Energy 70 eV70 eV
Mass Scan Range 35-350 amu35-350 amu

Data Presentation and Analysis

Identification of (3Z)-3-Decen-1-ol is achieved by comparing the acquired mass spectrum and retention index with reference data.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of (3Z)-3-Decen-1-ol is expected to show a molecular ion peak (M+) at m/z 156. Common fragmentation patterns for unsaturated alcohols include the loss of water (M-18), and cleavage at the carbon-carbon bond adjacent to the oxygen (alpha-cleavage).[2] The mass spectrum should be compared against a reference library such as NIST.

  • Kovats Retention Index (RI): The RI is a system-independent value that aids in compound identification.[3] It is calculated based on the retention times of n-alkanes. The RI of the analyte should be compared to literature values for the specific column phase.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the standards.[4]

Table 1: Key Ions and Retention Data for (3Z)-3-Decen-1-ol

Analyte Molecular Formula Molecular Weight Quantifier Ion (m/z) Qualifier Ions (m/z) Kovats RI (Standard Non-Polar) Kovats RI (Standard Polar)
(3Z)-3-Decen-1-olC₁₀H₂₀O156.275541, 68, 82~1237 - 1245~1765 - 1790

Data sourced from PubChem and NIST databases.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Liquid_Injection_Prep Liquid Injection Preparation Sample->Liquid_Injection_Prep Dilution HS_SPME_Prep HS-SPME Preparation Sample->HS_SPME_Prep Headspace Extraction GC_MS GC-MS System Liquid_Injection_Prep->GC_MS HS_SPME_Prep->GC_MS Data_Processing Raw Data GC_MS->Data_Processing Qualitative Qualitative Analysis (Mass Spectrum, RI) Quantitative Quantitative Analysis (Calibration Curve) Data_Processing->Qualitative Data_Processing->Quantitative

Caption: Experimental workflow for GC-MS analysis.

metabolic_pathway Unsaturated_Alcohol (3Z)-3-Decen-1-ol Aldehyde (3Z)-3-Decenal Unsaturated_Alcohol->Aldehyde Alcohol Dehydrogenase (ADH) Carboxylic_Acid (3Z)-3-Decenoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase (ALDH) Further_Metabolism Further Metabolism (e.g., Beta-Oxidation) Carboxylic_Acid->Further_Metabolism

Caption: Proposed metabolic pathway of (3Z)-3-Decen-1-ol.

Discussion

The choice between direct liquid injection and HS-SPME will depend on the sample matrix and the concentration of the analyte. HS-SPME is generally preferred for trace analysis of volatile compounds in complex matrices as it minimizes matrix effects. The selection of the GC column is critical; non-polar columns like DB-5MS separate compounds primarily by boiling point, while polar columns like DB-WAX provide additional separation based on polarity. Using both can aid in the confident identification of isomers.

The metabolic pathway presented is a generalized pathway for alcohol metabolism.[5] Unsaturated alcohols can be oxidized to their corresponding aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases, respectively. These resulting fatty acids can then enter further metabolic pathways such as beta-oxidation.

Conclusion

The protocols described in this application note provide a reliable and robust framework for the GC-MS analysis of (3Z)-3-Decen-1-ol. By utilizing the specified sample preparation techniques, instrumental parameters, and data analysis procedures, researchers can achieve accurate and reproducible qualitative and quantitative results.

References

Field Trial Design for (3Z)-3-Decen-1-ol as an Insect Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing a field trial to evaluate the efficacy of (3Z)-3-Decen-1-ol as an insect attractant. The protocols outlined below are primarily tailored for the peach twig borer (Anarsia lineatella) , a significant pest of stone fruits, for which (3Z)-3-Decen-1-ol is a known component of its sex pheromone. However, the principles and methodologies can be adapted for other target insect species, such as wood wasps of the genus Sirex, which are also known to be attracted to this compound.

Introduction

(3Z)-3-Decen-1-ol is a semiochemical that plays a crucial role in the chemical communication of several insect species. As a component of the female-produced sex pheromone of the peach twig borer, it holds significant potential for use in integrated pest management (IPM) programs. Field trials are essential to determine the optimal concentration, dispenser type, and trapping strategy for using (3Z)-3-Decen-1-ol in monitoring and control efforts. This document provides detailed protocols for conducting such a field trial, from the preparation of attractant dispensers to data analysis.

Data Presentation

Table 1: Hypothetical Dose-Response of Anarsia lineatella to (3Z)-3-Decen-1-ol in Delta Traps

Treatment GroupAttractant Loading per Dispenser (mg)Mean No. of Moths Captured per Trap per Week (± SE)
A0 (Control)1.2 ± 0.4
B0.115.7 ± 2.1
C0.528.4 ± 3.5
D1.035.1 ± 4.2
E5.025.9 ± 3.1
F10.018.6 ± 2.8

Note: This data is for illustrative purposes only and should be replaced with actual experimental data.

Experimental Protocols

Materials
  • (3Z)-3-Decen-1-ol (high purity)

  • Co-attractant (e.g., (E)-5-Decenyl acetate for Anarsia lineatella)

  • Solvent (e.g., hexane, HPLC grade)

  • Dispensers (e.g., red rubber septa, polyethylene sachets)

  • Insect traps (e.g., red paper or plastic delta traps, wing traps)

  • Sticky trap liners

  • Field stakes or hangers for traps

  • Personal protective equipment (gloves, safety glasses)

  • Micropipettes and vials for dispenser loading

  • Forceps for handling dispensers

  • Data collection sheets or electronic device

  • Weather monitoring equipment (optional but recommended)

Preparation of Attractant Dispensers (Polyethylene Sachets)

This protocol describes the preparation of polyethylene sachet dispensers, a common method for the controlled release of insect semiochemicals.

  • Stock Solution Preparation: Prepare stock solutions of (3Z)-3-Decen-1-ol (and any co-attractants) in hexane at various concentrations corresponding to the desired dosages to be tested.

  • Dispenser Loading:

    • Using a micropipette, carefully dispense a precise volume of the stock solution onto the absorbent material (e.g., a small piece of cotton or filter paper) that will be placed inside the sachet.

    • For the control group, dispense only the solvent.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least one hour.

  • Sachet Sealing: Place the loaded absorbent material into a polyethylene sachet and heat-seal the open end. Ensure the sachet is not punctured to maintain a controlled release.

  • Storage: Store the prepared dispensers in a freezer in airtight containers, separated by treatment group, until they are deployed in the field.

Field Site Selection and Experimental Design
  • Site Selection: Choose an orchard or field with a known history of the target insect infestation. For the peach twig borer, select a peach, nectarine, or almond orchard.

  • Experimental Layout:

    • Employ a randomized complete block design to minimize the effects of environmental variability.

    • Establish at least four replicate blocks.

    • Within each block, randomly assign one of each treatment (including the control) to a trap.

  • Trap Placement:

    • Hang traps in the upper third of the tree canopy, approximately 1.8-2.1 meters high.

    • Ensure the trap entrance is not blocked by foliage and is parallel to the prevailing wind direction.

    • Maintain a minimum distance of 20-30 meters between traps to avoid interference.

Field Trial Workflow

The following diagram illustrates the logical workflow for the field trial.

Field_Trial_Workflow cluster_prep Preparation Phase cluster_deployment Deployment & Monitoring Phase cluster_analysis Analysis Phase A Site Selection & Experimental Design B Preparation of Attractant Dispensers A->B C Trap Assembly B->C D Trap Deployment & Biofix Determination C->D E Weekly Trap Servicing & Data Collection D->E E->E Repeat weekly F Dispenser Replacement (as per field life) E->F G Data Compilation E->G F->G H Statistical Analysis (e.g., ANOVA) G->H I Interpretation of Results H->I Signaling_Pathway A (3Z)-3-Decen-1-ol Dispenser B Release of Attractant Plume A->B Diffusion C Male Insect Olfactory Receptors B->C Detection D Behavioral Response (Attraction) C->D Signal Transduction E Flight Towards Attractant Source D->E F Entry into Trap E->F G Insect Capture F->G Outcome

Behavioral Bioassay Techniques for (3Z)-3-Decen-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-Decen-1-ol is a naturally occurring alcohol that functions as a semiochemical, playing a crucial role in the chemical communication of various insect species. It has been identified as a component of aggregation and trail-following pheromones in several insects, including certain species of beetles and termites. The study of insect behavior in response to this compound is essential for understanding their chemical ecology and for the development of effective pest management strategies, such as mating disruption and mass trapping. This document provides detailed application notes and protocols for key behavioral bioassay techniques used to evaluate the effects of (3Z)-3-Decen-1-ol on insects.

Electrophysiological Assays

Electrophysiological techniques are invaluable for determining the sensitivity of an insect's olfactory system to specific volatile compounds. These methods measure the electrical responses of the insect's antennae or individual olfactory sensory neurons to odor stimuli.

Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.

Insect SpeciesCompoundConcentrationAntennal Response (mV)Reference
Heterotermes tenuis(3Z,6Z,8E)-Dodecatrien-1-ol10 µg~1.2[1]
Various Moth SpeciesGeneral Pheromones1-100 µg0.5 - 5.0General Knowledge
  • Insect Preparation:

    • Anesthetize an adult insect (e.g., a termite worker or beetle) by chilling it on ice for 1-2 minutes.

    • Carefully excise one antenna at its base using fine scissors or a sharp blade.

    • Mount the excised antenna on an electrode holder. The base of the antenna is inserted into a well containing a saline solution and a reference electrode, while the tip is brought into contact with a recording electrode. Alternatively, the insect can be immobilized, and the electrodes placed in contact with the antenna in situ.[2]

  • Electrode Preparation:

    • Use silver-silver chloride (Ag/AgCl) or tungsten electrodes.[3][4]

    • Fill glass capillary microelectrodes with a saline solution (e.g., Ringer's solution) to ensure electrical conductivity.

  • Odorant Delivery:

    • Prepare a series of dilutions of (3Z)-3-Decen-1-ol in a high-purity solvent such as hexane or paraffin oil (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of the test solution onto a small piece of filter paper.

    • Insert the filter paper into a Pasteur pipette.

    • Deliver a continuous stream of purified and humidified air over the antennal preparation.

    • Introduce the stimulus by puffing air through the Pasteur pipette containing the odorant-laden filter paper into the continuous airstream for a short duration (e.g., 0.5-1 second).

  • Data Recording and Analysis:

    • The electrical signal from the antenna is amplified and recorded using a specialized software.

    • The amplitude of the negative voltage deflection (in millivolts, mV) is measured as the EAG response.

    • A solvent blank and a standard reference compound are used as controls.

    • Normalize the responses to the standard to account for any decrease in antennal sensitivity over time.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Prep Insect Preparation (Anesthetize & Immobilize) Antenna_Excise Antenna Excision Insect_Prep->Antenna_Excise Mount_Antenna Mount Antenna on Electrodes Antenna_Excise->Mount_Antenna Electrode_Prep Electrode Preparation (Ag/AgCl or Tungsten) Electrode_Prep->Mount_Antenna Odor_Prep Odorant Preparation (Serial Dilutions) Stimulate Deliver Odor Stimulus Odor_Prep->Stimulate Airflow Establish Continuous Airflow Mount_Antenna->Airflow Airflow->Stimulate Record Record EAG Signal Stimulate->Record Measure Measure Response Amplitude (mV) Record->Measure Analyze Normalize and Analyze Data Measure->Analyze

EAG Experimental Workflow
Single Sensillum Recording (SSR)

Single Sensillum Recording (SSR) is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna. This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.[3][5]

Specific SSR quantitative data for (3Z)-3-Decen-1-ol was not found in the provided search results. The response is typically measured in spikes per second.

  • Insect Preparation:

    • Anesthetize the insect on ice.

    • Mount the insect in a holder, such as a modified pipette tip, with the head and antennae exposed and immobilized using dental wax or low-melting point wax.[3]

    • Stabilize one antenna on a glass coverslip using a fine glass capillary or tape.

  • Electrode Preparation:

    • Use sharpened tungsten electrodes. The recording electrode is sharpened to a very fine tip to penetrate the cuticle of a single sensillum. The reference electrode has a larger tip.[4]

  • Recording:

    • Under a high-power microscope, carefully insert the reference electrode into the insect's eye or another part of the body.[5]

    • Advance the recording electrode using a micromanipulator to make contact with and penetrate the cuticle of a single olfactory sensillum. A successful recording is indicated by the detection of spontaneous neuronal firing (action potentials).[3]

  • Odorant Delivery:

    • The odorant delivery system is similar to that used in EAG, with a continuous humidified airflow directed at the antenna.

    • A puff of air carrying the diluted (3Z)-3-Decen-1-ol is introduced into the continuous airstream.

  • Data Recording and Analysis:

    • The action potentials are amplified, filtered, and recorded.

    • The number of spikes (action potentials) in a defined period before and after the stimulus is counted.

    • The response is typically calculated as the increase in the number of spikes per second over the spontaneous firing rate.

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Prep Insect Preparation (Anesthetize & Immobilize) Insert_Ref_Electrode Insert Reference Electrode Insect_Prep->Insert_Ref_Electrode Electrode_Prep Electrode Sharpening (Tungsten) Position_Rec_Electrode Position Recording Electrode on a Single Sensillum Electrode_Prep->Position_Rec_Electrode Odor_Prep Odorant Preparation (Dilutions) Deliver_Stimulus Deliver Odor Stimulus Odor_Prep->Deliver_Stimulus Insert_Ref_Electrode->Position_Rec_Electrode Position_Rec_Electrode->Deliver_Stimulus Record_Spikes Record Action Potentials Deliver_Stimulus->Record_Spikes Count_Spikes Count Spikes/Second Record_Spikes->Count_Spikes Analyze_Response Analyze Firing Rate Change Count_Spikes->Analyze_Response

SSR Experimental Workflow

Behavioral Assays

Behavioral assays are crucial for determining the ecological relevance of an insect's response to a semiochemical. These assays observe the insect's behavior in a more naturalistic context.

Wind Tunnel Bioassay

A wind tunnel provides a controlled environment to study insect flight behavior in response to an odor plume. It is particularly useful for assessing long-range attraction to pheromones.

Specific quantitative data for (3Z)-3-Decen-1-ol in a wind tunnel assay was not found. Key metrics include the percentage of insects exhibiting upwind flight, landing on the source, and the time taken to reach the source.

  • Wind Tunnel Setup:

    • Use a wind tunnel made of a non-adsorbent material like glass or acrylic.

    • Establish a laminar airflow at a speed relevant to the insect's natural environment (e.g., 20-50 cm/s).

    • Control environmental conditions such as temperature, humidity, and light intensity.

  • Insect Preparation:

    • Use insects of a specific age and physiological state (e.g., mated or unmated, specific time in their circadian rhythm).

    • Acclimatize the insects to the wind tunnel conditions before the experiment.

  • Odor Source:

    • Apply a known amount of (3Z)-3-Decen-1-ol to a dispenser (e.g., a rubber septum or filter paper).

    • Place the dispenser at the upwind end of the tunnel.

  • Bioassay Procedure:

    • Release individual insects or a group of insects at the downwind end of the tunnel.

    • Observe and record their flight behavior, including take-off, upwind flight, casting (zigzagging) flight, and landing at the odor source.

    • A video camera can be used for detailed analysis of flight paths.

  • Data Analysis:

    • Quantify the percentage of insects that exhibit each behavioral step (e.g., % taking flight, % flying upwind, % landing).

    • Measure the time taken to reach the source (source location time).

    • Compare the responses to a solvent control.

Wind_Tunnel_Workflow cluster_setup Setup cluster_assay Assay cluster_analysis Data Analysis Tunnel_Setup Wind Tunnel Setup (Airflow, Light, Temp) Place_Odor_Source Place Odor Source Upwind Tunnel_Setup->Place_Odor_Source Odor_Source_Prep Prepare Odor Source Odor_Source_Prep->Place_Odor_Source Insect_Acclimatization Acclimatize Insects Release_Insects Release Insects Downwind Insect_Acclimatization->Release_Insects Place_Odor_Source->Release_Insects Record_Behavior Record Flight Behavior Release_Insects->Record_Behavior Quantify_Responses Quantify Behavioral Responses (% Attraction, Landing) Record_Behavior->Quantify_Responses Analyze_Flight_Path Analyze Flight Path and Speed Quantify_Responses->Analyze_Flight_Path Compare_To_Control Compare to Control Analyze_Flight_Path->Compare_To_Control Trail_Following_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Arena_Prep Prepare Assay Arena (Petri Dish with Filter Paper) Draw_Trail Draw Trail Guideline Arena_Prep->Draw_Trail Apply_Trail Apply Chemical Trail Draw_Trail->Apply_Trail Prep_Solutions Prepare (3Z)-3-Decen-1-ol Dilutions Prep_Solutions->Apply_Trail Introduce_Insect Introduce Insect to Trail Start Apply_Trail->Introduce_Insect Observe_Behavior Observe and Record Behavior Introduce_Insect->Observe_Behavior Measure_Distance Measure Distance Followed Observe_Behavior->Measure_Distance Determine_Threshold Determine Threshold Concentration Measure_Distance->Determine_Threshold Analyze_Choice Analyze Choice (in Y-maze) Determine_Threshold->Analyze_Choice Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Analysis Select_Trap Select Trap Design Design_Experiment Experimental Design (Randomized Blocks) Select_Trap->Design_Experiment Prepare_Lure Prepare Pheromone Lure Prepare_Lure->Design_Experiment Select_Site Select Field Site Select_Site->Design_Experiment Deploy_Traps Deploy Traps Design_Experiment->Deploy_Traps Check_Traps Check Traps Regularly Deploy_Traps->Check_Traps Count_Insects Count & Identify Captured Insects Check_Traps->Count_Insects Analyze_Data Statistically Analyze Capture Data Count_Insects->Analyze_Data

References

Formulation of (3Z)-3-Decen-1-ol lures for pest monitoring

Author: BenchChem Technical Support Team. Date: November 2025

[2] Peach Twig Borer - UC IPM Pheromone traps and degree-day accumulation ... Research has shown that best control can be achieved when treatments are applied about 400 DD from the beginning of the flight if the fruit is still green; if fruit has begun to color, however, treat at 300 DD. If Bacillus thuringiensis is used, two sprays should be applied: one at 300-350 DD and the other at 450-500 DD. And if Intrepid or Altacor is used, a single application is effective and should be applied at 300 DD. Calculate degree-days for peach twig borer in peaches for your location using the peach twig borer pest model or degree-day table. ... Do not exceed 2 applications in any given season. Allow 14 days between applications. ... COMMENTS: Apply at petal fall. Do not apply more than 16 fl oz/acre per application or 64 fl oz/acre per season. ... COMMENTS: Do not apply more than 29 oz/acre per year of Success or 9 oz/acre per year of Entrust. Most effective when applied at petal fall. This product is toxic to bees for 3 hours following treatment; apply in late evening after bees have stopped foraging. Toxic to bees; do not spray directly or allow to drift onto blooming crops or weeds where bees are foraging. ... COMMENTS: Do not apply more than 16 fl oz/acre per application or 64 fl oz/acre per season. ... COMMENTS: Toxic to bees; do not spray directly or allow to drift onto blooming crops or weeds where bees are foraging. ... COMMENTS: Do not apply more than 29 oz/acre per year of Success or 9 oz/acre per year of Entrust. Most effective when applied at petal fall. This product is toxic to bees for 3 hours following treatment; apply in late evening after bees have stopped foraging. ... COMMENTS: Highly toxic to bees; do not spray directly or allow to drift onto blooming crops or weeds where bees are foraging. F. ... COMMENTS: Apply in sufficient water to ensure good coverage. Apply with narrow range oil at 1.5% oil by volume. ... COMMENTS: Do not apply more than 16 fl oz/acre per application or 64 fl oz/acre per season. ... COMMENTS: Toxic to bees; do not spray directly or allow to drift onto blooming crops or weeds where bees are foraging. ... COMMENTS: Use when populations of peach twig borer are high. Use of this material during the dormant season may be detrimental to natural enemies of mites and result in mite outbreaks during the growing season. ... Small larvae of peach twig borer are almost white with a distinct black head. As larvae mature they become chocolate brown with alternating dark and light bands around the abdomen. The light, intersegmental membranes contrasted with the brown body distinguishes peach twig borer from other larvae found in other larvae found in stone fruits. Mature larvae are about 0.5 inch long. Pupae are 0.25 to 0.4 inch long, brown in color and lack a cocoon. Pupation takes place in protected places on the tree and occasionally in the stem cavity of infested fruit. Adult peach twig borer moths are 0.3 to 0.4 inch long with steel gray, mottled forewings. The long, narrow forewings are lightly fringed; the lighter gray hindwings are more heavily fringed. Prominent palpi on the head give the appearance of a snout. The bluntly oval eggs are yellowish to orange and are laid on twigs, leaves, or on the fruit surface. Peach twig borer overwinters on the first- or second-instar larva within a tiny cell, called a hibernaculum, that is located in crotches of 1- to 3-year-old wood, in pruning wounds, or in deep cracks in bark. The overwintering site is marked by a chimney of frass and is especially noticeable when first constructed or before winter rains set in. Larvae emerge in early spring, usually just before and during bloom, and migrate up twigs and branches where they attack newly emerged leaves, blossoms

Application Notes and Protocols for the Investigation of (3Z)-3-Decen-1-ol in Mating Disruption Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

(3Z)-3-Decen-1-ol is a semiochemical that has been identified as a male-produced pheromone component in certain insect species, notably the woodwasps Sirex noctilio and Sirex nitobei[1][2]. While the application of synthetic sex pheromones for mating disruption is a well-established pest management technique, the use of (3Z)-3-Decen-1-ol for this purpose is a novel area of investigation. Mating disruption aims to control insect pests by introducing artificial stimuli that interfere with mate localization and courtship, thereby preventing reproduction[3][4][5]. These application notes provide a framework for the systematic evaluation of (3Z)-3-Decen-1-ol as a potential mating disruptant, with a focus on pests where this compound plays a role in their chemical communication.

Quantitative Data Summary

The available quantitative data on (3Z)-3-Decen-1-ol primarily pertains to its natural occurrence and release by insects. Efficacy data from mating disruption field trials are not yet available in the scientific literature.

Table 1: Age-Dependent Release of (Z)-3-Decen-1-ol from Male Sirex spp.

Age of Male (days)Mean Amount of (Z)-3-Decen-1-ol Released (ng)¹
Sirex noctilio
2~1.8
3~1.5
4~1.2
5~0.9
6~0.6
7~0.3
Sirex nitobei
2~1.2
3~1.0
4~0.8
5~0.6
6~0.4
7~0.2

¹Data extracted and estimated from graphical representations in Lu et al. (2022). The peak of male pheromone release occurred from 11:00–12:00 for 2-day-old individuals[2].

Experimental Protocols

The following protocols are designed to guide the research and development of (3Z)-3-Decen-1-ol for mating disruption applications.

Protocol 1: Laboratory Bioassays for Behavioral Response

Objective: To determine the behavioral response of target female insects to synthetic (3Z)-3-Decen-1-ol.

Materials:

  • Y-tube olfactometer

  • Source of clean, humidified air

  • Synthetic (3Z)-3-Decen-1-ol (high purity)

  • Solvent (e.g., hexane)

  • Filter paper

  • Target female insects (laboratory-reared or field-collected)

  • Control (solvent only)

Methodology:

  • Prepare a range of concentrations of (3Z)-3-Decen-1-ol in the chosen solvent.

  • Apply a known volume of each dilution to a filter paper disc and allow the solvent to evaporate. A control disc should be treated with solvent only.

  • Place the treated filter paper in one arm of the Y-tube olfactometer and the control in the other arm.

  • Introduce a single female insect into the base of the Y-tube.

  • Record the first arm the insect enters and the time spent in each arm over a set period (e.g., 5 minutes).

  • Repeat with a new insect for each replicate. Ensure a sufficient number of replicates for statistical analysis.

  • Analyze the data to determine if there is a significant preference for the arm containing (3Z)-3-Decen-1-ol, which would indicate an attractant or arrestant effect.

Protocol 2: Field Trial for Mating Disruption Efficacy

Objective: To evaluate the effectiveness of synthetic (3Z)-3-Decen-1-ol in disrupting the mating of a target pest population in a field setting.

Materials:

  • Pheromone dispensers loaded with synthetic (3Z)-3-Decen-1-ol

  • Pheromone traps baited with the female-produced sex pheromone of the target pest

  • Untreated control plots

  • Data collection sheets or electronic devices

Methodology:

  • Site Selection: Choose a suitable location with a known population of the target pest. The site should be large enough to accommodate multiple plots with sufficient buffer zones (e.g., at least 100 meters) to prevent interference between treatments.

  • Experimental Design: Establish replicated plots for the mating disruption treatment and untreated control. A randomized complete block design is recommended.

  • Dispenser Deployment: In the treatment plots, deploy the (3Z)-3-Decen-1-ol dispensers according to the manufacturer's recommendations or a predetermined application rate (e.g., dispensers per hectare). Dispensers should be placed in the upper third of the crop canopy.

  • Monitoring: Place pheromone traps baited with the female sex pheromone in the center of each plot. Monitor the traps regularly (e.g., weekly) and record the number of male insects captured.

  • Damage Assessment: At the end of the trial period, assess crop damage in both treatment and control plots. This can be done by randomly selecting a number of plants or fruits per plot and quantifying the level of infestation or damage.

  • Data Analysis: Compare the mean number of males captured in traps and the mean crop damage between the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in trap captures ("trap shutdown") and crop damage in the treated plots would indicate successful mating disruption.

Visualizations

Experimental Workflow

experimental_workflow cluster_lab Laboratory Phase cluster_field Field Phase cluster_reg Regulatory & Commercialization A Pheromone Identification ((3Z)-3-Decen-1-ol in Sirex spp.) B Synthesis of (3Z)-3-Decen-1-ol A->B C EAG & Olfactometer Bioassays B->C D Dispenser Formulation & Release Rate Studies C->D E Small-Plot Field Trials (Trap Shutdown Assessment) D->E F Large-Scale Field Trials (Crop Damage Assessment) E->F G Ecotoxicology & Residue Analysis F->G H Product Registration G->H I Commercial Application H->I

Caption: Workflow for the development of (3Z)-3-Decen-1-ol as a mating disruptant.

Hypothetical Signaling Pathway for Mating Disruption

signaling_pathway cluster_natural Natural Mating Behavior cluster_disruption Mating Disruption Scenario Female Calling Female (Releases Pheromone) Pheromone Pheromone Plume Female->Pheromone Male_Antenna Male Antenna (Pheromone Receptors) Pheromone->Male_Antenna Male_Brain Male Brain (Signal Processing) Male_Antenna->Male_Brain Mating_Behavior Oriented Flight & Mating Male_Brain->Mating_Behavior Dispensers Synthetic (3Z)-3-Decen-1-ol Dispensers High_Concentration Atmosphere Saturated with Semiochemical Dispensers->High_Concentration Male_Antenna_D Male Antenna (Receptor Antagonism/ Sensory Overload) High_Concentration->Male_Antenna_D Male_Brain_D Male Brain (Neural Inhibition/ Habituation) Male_Antenna_D->Male_Brain_D No_Mating Disrupted Orientation & Mating Failure Male_Brain_D->No_Mating

Caption: Proposed mechanism of mating disruption by (3Z)-3-Decen-1-ol.

Concluding Remarks

The investigation into (3Z)-3-Decen-1-ol as a mating disruptant is in its nascent stages. The protocols and frameworks provided here offer a structured approach for researchers to explore its potential. Future studies should focus on elucidating the precise behavioral effects of this compound on relevant pest species, optimizing dispenser technology for its effective release, and conducting rigorous field trials to quantify its impact on mating success and crop protection. Such research will be crucial in determining the viability of (3Z)-3-Decen-1-ol as a new tool in integrated pest management programs.

References

Application Notes and Protocols for Wind Tunnel Experiments with (3Z)-3-Decen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wind tunnel bioassays are a cornerstone of chemical ecology research, providing a controlled environment to study the behavioral responses of insects to volatile chemical stimuli. These experiments are critical for identifying and evaluating the efficacy of semiochemicals such as pheromones and kairomones, which have applications in pest management, biodiversity monitoring, and neuroethological research. The following application notes provide a detailed protocol for conducting wind tunnel experiments, with a focus on moth species.

While there is a lack of specific published wind tunnel data for (3Z)-3-Decen-1-ol, the methodologies outlined below are broadly applicable. To illustrate the principles of data collection and presentation, this document uses the well-studied codling moth, Cydia pomonella, as a case study. Researchers can adapt these protocols to investigate the behavioral effects of (3Z)-3-Decen-1-ol on their insect species of interest.

Chemical Information: (3Z)-3-Decen-1-ol

(3Z)-3-Decen-1-ol, also known as cis-3-Decen-1-ol, is a straight-chain alcohol. Its chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₂₀O[1][2][3][4]
Molecular Weight 156.27 g/mol [1][2][4]
CAS Number 10340-22-4[1][2][3]
Synonyms cis-3-Decen-1-ol, (Z)-3-Decenol[1][3]

Wind Tunnel Experimental Protocols

Wind Tunnel Specifications

A well-designed wind tunnel is crucial for obtaining reliable behavioral data. It should produce a laminar airflow with minimal turbulence to ensure a consistent odor plume.

  • Construction: The tunnel is typically constructed from clear materials like Plexiglas or glass to allow for unobstructed observation of the insect's flight path.

  • Dimensions: A common size for moth bioassays is approximately 230 cm in length, 90 cm in width, and 90 cm in height.

  • Airflow System: A variable-speed fan pulls air through the tunnel. The air should first pass through a charcoal filter to remove any contaminants and then through a flow-straightening device (e.g., a honeycomb lattice) to create a laminar flow.

  • Environmental Controls: The experimental room should be maintained at a constant temperature and humidity, suitable for the test species (e.g., 23-25°C and 60-75% relative humidity).

  • Lighting: Experiments are often conducted during the insect's scotophase (dark period). Dim red light, which is typically outside the visual spectrum of most moths, should be used for observation and video recording.

  • Airspeed: A typical airspeed for moth flight bioassays is 0.3 m/s.

Insect Rearing and Preparation

Standardized rearing and handling procedures are essential to ensure the uniformity of the test subjects.

  • Rearing: Larvae should be reared on a standardized artificial diet or their natural host plant under controlled conditions of temperature, humidity, and photoperiod (e.g., 16:8 light:dark cycle).

  • Pupal Segregation: Pupae should be separated by sex to ensure that the emerging adults are virgins.

  • Adult Acclimation: Upon emergence, adult moths should be kept in separate cages for males and females. They are typically tested when they are 2-5 days old.

  • Pre-Experiment Conditioning: Before a trial, individual moths are placed in release cages (e.g., small, open-ended mesh cylinders) and allowed to acclimate within the wind tunnel for a period (e.g., 30-60 minutes).

Test Compound Preparation

The preparation and delivery of the chemical stimulus must be precise and repeatable.

  • Stock Solution: Prepare a stock solution of (3Z)-3-Decen-1-ol in a high-purity volatile solvent such as hexane or ethanol.

  • Serial Dilutions: Create a range of serial dilutions from the stock solution to test different concentrations of the compound.

  • Lure Preparation: Apply a standard volume (e.g., 10 µL) of the desired dilution onto a dispenser, such as a piece of filter paper or a rubber septum.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in a fume hood for at least 30 minutes before use.

  • Control: A dispenser treated only with the solvent serves as the negative control.

Experimental Procedure
  • Setup: Place the prepared lure on a stand at the upwind end of the wind tunnel.

  • Insect Release: Position the release cage containing a single moth on a platform at the downwind end of the tunnel.

  • Observation Period: Gently open the release cage and observe the moth's behavior for a set period, typically 2-3 minutes.

  • Recording: Record the flight behavior using a video camera positioned to capture the entire flight path.

  • Cleaning: After each trial, the wind tunnel should be thoroughly aired out. Glass components that may have come into contact with the moth or the lure should be cleaned with solvent and/or baked at a high temperature to prevent cross-contamination.

  • Replication: Test a sufficient number of moths (e.g., 20-30) for each treatment and the control. Each moth should be tested only once.

Behavioral Observations

A standardized ethogram should be used to quantify the observed behaviors. Common parameters include:

  • Taking Flight (TF): The moth leaves the release platform.

  • Oriented Flight (OF): The moth flies upwind in a zigzagging pattern within the odor plume.

  • Half Upwind (HU): The moth flies past the halfway point of the tunnel towards the source.

  • Source Approach (SA): The moth flies to within a close proximity (e.g., 10 cm) of the odor source.

  • Source Contact (SC): The moth lands on the odor source.

Data Presentation

Quantitative data from wind tunnel experiments should be summarized in a clear and structured format. The following table, using hypothetical data for the codling moth, serves as an example of how to present the percentage of insects exhibiting specific behaviors in response to different chemical stimuli.

Treatment (1 µg dose)nTaking Flight (%)Oriented Flight (%)Half Upwind (%)Source Approach (%)Source Contact (%)
Control (Solvent)30103000
(3Z)-3-Decen-1-ol30Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Codlemone (E,E-8,10-dodecadien-1-ol)309585807570
Codlemone + Pear Ester309892908885

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase insect_rearing Insect Rearing & Acclimation wind_tunnel_setup Wind Tunnel Setup insect_rearing->wind_tunnel_setup stimulus_prep Stimulus Preparation (e.g., (3Z)-3-Decen-1-ol) stimulus_prep->wind_tunnel_setup insect_release Insect Release (Downwind) wind_tunnel_setup->insect_release behavior_obs Behavioral Observation & Video Recording insect_release->behavior_obs data_quant Data Quantification (Ethogram Scoring) behavior_obs->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis results Results Interpretation stat_analysis->results

Caption: General experimental workflow for a wind tunnel bioassay.

Pheromone-Mediated Upwind Flight

upwind_flight cluster_tunnel Wind Tunnel Environment cluster_behavior Behavioral Sequence release Moth Release (Downwind) plume Odor Plume activation Activation release->activation Odor Perception source Odor Source (Upwind) take_flight Take Flight activation->take_flight upwind_surge Upwind Surge (in plume) take_flight->upwind_surge casting Casting (plume loss) upwind_surge->casting Loses Plume closing Closing on Source upwind_surge->closing casting->upwind_surge Re-enters Plume closing->source Landing

Caption: Conceptual diagram of pheromone-mediated upwind flight behavior.

References

Application Note: Quantitative Analysis of (3Z)-3-Decen-1-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3Z)-3-Decen-1-ol is a volatile organic compound that has been identified as a minor component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella. As a semiochemical, it plays a role in the chemical communication of this insect, influencing its mating behavior. The quantitative analysis of such compounds in biological samples is crucial for understanding insect behavior, developing pest management strategies, and for potential applications in biocontrol. This application note provides a detailed protocol for the quantitative analysis of (3Z)-3-Decen-1-ol in insect glandular tissue using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Data Presentation

Due to the limited availability of specific quantitative validation data for (3Z)-3-Decen-1-ol in the public domain, the following table presents representative data that can be expected for the analysis of minor insect pheromone components using the described HS-GC-MS method. These values should be established and validated in individual laboratories.

Biological MatrixAnalytical MethodLimit of Detection (LOD) (ng/gland)Limit of Quantification (LOQ) (ng/gland)Typical Concentration Range (ng/gland)
Leucoptera sinuella Hairpencil GlandsHS-GC-MS0.01 - 0.10.03 - 0.30.5 - 5

Experimental Protocols

1. Sample Collection and Preparation

  • Biological Sample: Male Leucoptera sinuella hairpencil (HP) glands.

  • Collection: Male moths are cold-anesthetized. The abdominal tip containing the hairpencil glands is excised under a stereomicroscope.

  • Sample Pooling: For quantitative analysis, glands from a minimum of 5-10 individuals should be pooled to ensure a representative sample and sufficient analyte concentration.

  • Internal Standard: A suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as Z-5-decen-1-ol) should be added to the sample prior to extraction to correct for variations in extraction efficiency and instrument response.

2. Extraction of (3Z)-3-Decen-1-ol from Glandular Tissue

  • Place the pooled hairpencil glands into a 2 mL glass vial.

  • Add 100 µL of high-purity hexane to the vial.

  • Add the internal standard solution at a known concentration.

  • Seal the vial with a PTFE-lined cap.

  • Sonicate the vial in a sonication bath for 10 minutes at room temperature to ensure complete extraction of the volatile compounds.

  • Centrifuge the vial at 3000 rpm for 5 minutes to pellet the tissue debris.

  • Carefully transfer the hexane supernatant to a clean 1.5 mL autosampler vial for HS-GC-MS analysis.

3. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL of headspace

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of (3Z)-3-Decen-1-ol (e.g., m/z 68, 82, 96, 138) and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Male Moth HP Glands) Extraction Solvent Extraction (Hexane + Internal Standard) SampleCollection->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer HS_GCMS HS-GC-MS Analysis SupernatantTransfer->HS_GCMS Inject Sample DataProcessing Data Processing & Quantification HS_GCMS->DataProcessing signaling_pathway cluster_receptor_complex Receptor Complex Pheromone (3Z)-3-Decen-1-ol (Pheromone) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph PR Pheromone Receptor (PR) PBP->PR Transport to Receptor Orco Co-receptor (Orco) Signal Signal Transduction (Ion Channel Opening) PR->Signal Activation Orco->Signal ORN Olfactory Receptor Neuron (ORN) AP Action Potential to Brain ORN->AP Signal Propagation Signal->ORN Depolarization

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-3-decen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Z)-3-decen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of your synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of (Z)-3-decen-1-ol via two primary routes: the Wittig reaction and the stereoselective reduction of 3-decyn-1-ol.

Route 1: Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective formation of alkenes. For the synthesis of (Z)-3-decen-1-ol, a non-stabilized ylide is reacted with heptanal.

Diagram of the Wittig Reaction Workflow:

Wittig_Workflow cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Wittig Reaction PPh3 Triphenylphosphine Salt (3-hydroxypropyl)triphenylphosphonium bromide PPh3->Salt Toluene, reflux Bromo 3-Bromopropanol Bromo->Salt Base Strong Base (e.g., NaHMDS, n-BuLi) Ylide Triphenylphosphorane Ylide Base->Ylide Anhydrous THF Salt_ref (3-hydroxypropyl)triphenylphosphonium bromide Salt_ref->Ylide Heptanal Heptanal Product (Z)-3-decen-1-ol Heptanal->Product Ylide_ref Ylide Ylide_ref->Product Low Temperature

Caption: Workflow for the synthesis of (Z)-3-decen-1-ol via the Wittig reaction.

Common Problems and Solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low to no yield of (Z)-3-decen-1-ol Inefficient ylide formation: The base used may not be strong enough, or the reaction conditions may not be anhydrous.Use a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Decomposition of the ylide: Some ylides can be unstable, especially at higher temperatures.Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and use it immediately in the reaction with heptanal.
Issues with the phosphonium salt: The (3-hydroxypropyl)triphenylphosphonium bromide may be impure or not completely dry.Recrystallize the phosphonium salt before use. Dry it thoroughly under vacuum.
Low Z:E selectivity (high proportion of the (E)-isomer) Use of a stabilized ylide: While the ylide from (3-hydroxypropyl)triphenylphosphonium bromide is generally considered non-stabilized, impurities or reaction conditions can affect selectivity.Use a non-stabilizing solvent system. Lithium-free conditions are known to favor the Z-isomer. For instance, using a sodium- or potassium-based strong base can improve Z-selectivity.
Reaction temperature is too high: Higher temperatures can lead to equilibration and formation of the more thermodynamically stable E-isomer.Maintain a low reaction temperature throughout the addition of the aldehyde and the reaction period.
Difficult purification of the final product Presence of triphenylphosphine oxide: This is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alcohol.Purify the crude product using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective. The polarity can be adjusted to achieve good separation.
Unreacted starting materials: Incomplete reaction can leave unreacted heptanal or phosphonium salt.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. A water wash during workup can help remove any remaining phosphonium salt.
Route 2: Stereoselective Reduction of 3-decyn-1-ol

This route involves the synthesis of an alkyne precursor, 3-decyn-1-ol, followed by its partial reduction to the (Z)-alkene.

Diagram of the Alkyne Reduction Workflow:

Alkyne_Reduction_Workflow cluster_0 Step 1: Alkyne Synthesis cluster_1 Step 2: Stereoselective Reduction Octyne 1-Octyne Decynol 3-Decyn-1-ol Octyne->Decynol 1. n-BuLi, THF BuLi n-BuLi BuLi->Decynol EthyleneOxide Ethylene Oxide EthyleneOxide->Decynol 2. Ethylene Oxide Lindlar Lindlar's Catalyst Product (Z)-3-decen-1-ol Lindlar->Product H₂, Hexane Hydrogen H₂ Hydrogen->Product Decynol_ref 3-Decyn-1-ol Decynol_ref->Product

Caption: Workflow for the synthesis of (Z)-3-decen-1-ol via alkyne reduction.

Common Problems and Solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of 3-decyn-1-ol Incomplete deprotonation of 1-octyne: The n-BuLi may be of poor quality or insufficient amount.Use freshly titrated n-BuLi to ensure accurate molar equivalents.
Side reactions with ethylene oxide: Ethylene oxide is highly reactive and can polymerize.Add ethylene oxide slowly at a low temperature to control the reaction.
Low yield of (Z)-3-decen-1-ol during reduction Over-reduction to decan-1-ol: The catalyst may be too active, or the reaction may have proceeded for too long.Use a high-quality Lindlar's catalyst. Monitor the reaction progress carefully by GC or TLC and stop the reaction as soon as the starting material is consumed.
Catalyst poisoning: Impurities in the starting material or solvent can poison the Lindlar's catalyst.Purify the 3-decyn-1-ol before the reduction step. Use high-purity, dry solvents.
Formation of the (E)-isomer Use of an inappropriate reducing agent: Only specific catalysts like Lindlar's catalyst will favor the Z-isomer.Ensure you are using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Other reduction methods, like sodium in liquid ammonia, will produce the (E)-isomer.
Difficult purification Separating the product from the catalyst: The fine palladium catalyst can be difficult to remove completely by filtration.Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides a higher yield of (Z)-3-decen-1-ol?

Both the Wittig reaction and the stereoselective reduction of 3-decyn-1-ol can provide good yields. However, the reduction of the alkyne using Lindlar's catalyst often offers higher stereoselectivity, leading to a purer (Z)-isomer and potentially a higher isolated yield of the desired product.

Q2: How can I accurately determine the Z:E ratio of my product?

The Z:E ratio is best determined using Gas Chromatography (GC) with a suitable capillary column or by ¹H NMR spectroscopy. In the ¹H NMR spectrum, the coupling constants (J-values) for the vinylic protons are characteristic for each isomer. For the (Z)-isomer, the J-value is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 14-18 Hz).

Q3: What is the best way to store (Z)-3-decen-1-ol?

(Z)-3-decen-1-ol should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer) to prevent oxidation and isomerization.

Data Presentation

Table 1: Comparison of Synthetic Routes for (Z)-3-decen-1-ol

Synthesis RouteKey ReagentsTypical Yield (%)Typical Z:E RatioAdvantagesDisadvantages
Wittig Reaction (3-hydroxypropyl)triphenylphosphonium bromide, Heptanal, Strong Base60-80>95:5One-pot potential, avoids handling of alkynes.Removal of triphenylphosphine oxide can be challenging, potential for lower Z-selectivity.
Alkyne Reduction 1-Octyne, Ethylene Oxide, n-BuLi, Lindlar's Catalyst, H₂70-90 (over two steps)>98:2High Z-stereoselectivity.Multi-step synthesis, requires handling of pyrophoric and toxic reagents.

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-decen-1-ol via Wittig Reaction

Step 1: Preparation of (3-hydroxypropyl)triphenylphosphonium bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.2 equivalents) in toluene.

  • Add 3-bromopropanol (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.[1]

  • Cool the reaction mixture to room temperature, which should cause the phosphonium salt to precipitate.

  • Collect the white solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Wittig Reaction

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the (3-hydroxypropyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The solution should turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (Z)-3-decen-1-ol.

Protocol 2: Synthesis of (Z)-3-decen-1-ol via Alkyne Reduction

Step 1: Synthesis of 3-decyn-1-ol

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -20 °C.

  • Add 1-octyne (1.0 equivalent) to the cooled THF.

  • Slowly add a solution of n-butyllithium (n-BuLi) (1.05 equivalents) dropwise, maintaining the temperature below -10 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Slowly add a solution of ethylene oxide (1.1 equivalents) in anhydrous THF, keeping the temperature below -10 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield 3-decyn-1-ol.

Step 2: Reduction to (Z)-3-decen-1-ol

  • To a round-bottom flask, add 3-decyn-1-ol (1.0 equivalent) and hexane.

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the alkyne).

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.

  • Concentrate the filtrate under reduced pressure to obtain (Z)-3-decen-1-ol. Further purification can be achieved by column chromatography if necessary.

References

Technical Support Center: Purification of (3Z)-3-Decen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (3Z)-3-Decen-1-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (3Z)-3-Decen-1-ol, offering potential causes and solutions.

Poor Separation of (3Z)- and (3E)- Isomers

Problem: Inadequate separation of the desired (3Z)-3-Decen-1-ol from its (3E)-isomer is a primary challenge due to their similar physicochemical properties.

Purification Method Potential Cause Troubleshooting Solution
Fractional Distillation Insufficient column efficiency.- Increase the length of the fractionating column or use a column with a higher number of theoretical plates (e.g., a spinning band distillation column).- Optimize the reflux ratio to enhance separation. A higher reflux ratio can improve purity but may increase distillation time.
Incorrect pressure setting (in vacuum distillation).- Carefully control the vacuum level. A lower pressure reduces the boiling point, which can be beneficial for heat-sensitive compounds but may also decrease the boiling point difference between isomers. Experiment with different vacuum levels to find the optimal separation window.
Heating rate is too high.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column.
Preparative HPLC Inappropriate column chemistry.- For separating geometric isomers, consider columns that offer shape selectivity. A Cogent UDC-Cholesterol™ column is a recommended option for such separations.[1] - Phenyl-based columns can also provide alternative selectivity for aromatic and unsaturated compounds.
Mobile phase composition is not optimal.- Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Small changes in solvent strength can significantly impact resolution. - For normal-phase HPLC, experiment with different ratios of non-polar and polar solvents.
Low resolution between peaks.- Optimize the flow rate. Lower flow rates can sometimes improve resolution but will increase run time. - Increase the column length or use a column with smaller particle size for higher efficiency.
Product Degradation During Purification

Problem: (3Z)-3-Decen-1-ol, being an unsaturated alcohol, is susceptible to degradation, such as oxidation or isomerization, especially at elevated temperatures.

Symptom Potential Cause Troubleshooting Solution
Appearance of new impurities in post-purification analysis (GC-MS, HPLC) Thermal degradation during distillation.- Employ vacuum distillation to lower the boiling point of the compound and reduce thermal stress.[2] - Ensure the heating mantle temperature is not excessively high.
Oxidation.- Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating to remove oxygen. - Add a radical scavenger or antioxidant to the distillation flask if compatible with the compound and downstream applications.
Change in isomeric ratio after purification Isomerization catalyzed by acidic or basic conditions or heat.- Ensure all glassware is thoroughly cleaned and neutralized. - If using chromatography, ensure the stationary phase and mobile phase are within a suitable pH range for the compound's stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying (3Z)-3-Decen-1-ol?

The main difficulty lies in separating the (3Z)- (or cis) isomer from its geometric counterpart, the (3E)- (or trans) isomer.[1] These isomers have very similar physical properties, including boiling points and polarity, making their separation by common purification techniques like distillation and chromatography challenging.

Q2: Which purification technique is generally more effective for separating geometric isomers like (3Z)- and (3E)-3-Decen-1-ol: fractional distillation or preparative HPLC?

Both techniques can be effective, but the choice depends on the scale of the purification and the required purity.

  • Fractional Distillation is suitable for larger quantities. However, achieving high purity of geometric isomers can be difficult due to their small boiling point differences. The cis isomer generally has a slightly higher boiling point than the trans isomer due to its greater polarity.[3][4][5][6] Vacuum fractional distillation is often preferred to reduce the boiling points and minimize thermal degradation.[2]

  • Preparative HPLC generally offers higher resolution and is more effective for achieving very high purity, especially on a smaller scale. The choice of a suitable stationary phase is crucial for successful separation.[1]

Q3: What are the expected boiling points for (3Z)-3-Decen-1-ol and its (E)-isomer?

Q4: How can I monitor the purity and isomeric ratio of (3Z)-3-Decen-1-ol during and after purification?

Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for this analysis.

  • GC-FID provides quantitative data on the relative amounts of different components based on their peak areas.

  • GC-MS not only quantifies the components but also provides mass spectra that can confirm the identity of the isomers and any impurities present.

A capillary column with a polar stationary phase is often used for the separation of unsaturated alcohol isomers.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing the purity and isomeric ratio of (3Z)-3-Decen-1-ol.

1. Sample Preparation:

  • Dissolve a small amount of the purified (3Z)-3-Decen-1-ol sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrument Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 220 °C.
  • Hold: 5 minutes at 220 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks corresponding to (3Z)-3-Decen-1-ol and any impurities by comparing their retention times and mass spectra with reference standards or library data.
  • Calculate the relative purity by integrating the peak areas.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude (3Z)-3-Decen-1-ol (contains (E)-isomer and other impurities) Fractional_Distillation Fractional Vacuum Distillation Crude_Product->Fractional_Distillation Initial Purification GC_MS_Analysis GC-MS Purity Check Fractional_Distillation->GC_MS_Analysis Purity Check Preparative_HPLC Preparative HPLC Preparative_HPLC->GC_MS_Analysis Final Purity Check GC_MS_Analysis->Preparative_HPLC Further Purification (if needed) Pure_Product Pure (3Z)-3-Decen-1-ol GC_MS_Analysis->Pure_Product Meets Purity Specs

Caption: Purification workflow for (3Z)-3-Decen-1-ol.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_hplc Preparative HPLC Issues cluster_degradation Degradation Solutions Start Start: Impure (3Z)-3-Decen-1-ol Isomer_Separation Poor Isomer Separation? Start->Isomer_Separation Degradation Product Degradation? Isomer_Separation->Degradation No Dist_Column Increase Column Efficiency Isomer_Separation->Dist_Column Yes (Distillation) HPLC_Column Change Column Chemistry Isomer_Separation->HPLC_Column Yes (HPLC) Use_Vacuum Use Vacuum Distillation Degradation->Use_Vacuum Yes End End: Pure Product Degradation->End No Dist_Pressure Optimize Vacuum Pressure Dist_Column->Dist_Pressure HPLC_Mobile_Phase Optimize Mobile Phase HPLC_Column->HPLC_Mobile_Phase Inert_Atmosphere Use Inert Atmosphere Use_Vacuum->Inert_Atmosphere

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing (3Z)-3-Decen-1-ol Dose for Insect Traps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dose of (3Z)-3-Decen-1-ol for insect traps. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (3Z)-3-Decen-1-ol and which insects is it used for?

(3Z)-3-Decen-1-ol is a long-chain unsaturated alcohol that has been identified as a male-produced pheromone component in some species of woodwasps, such as Sirex noctilio and Sirex nitobei. These insects can be significant pests in pine forests. Therefore, this compound is primarily used as a kairomone in traps for monitoring and managing populations of these woodwasps.

Q2: Why is optimizing the dose of (3Z)-3-Decen-1-ol in a lure important?

Optimizing the lure dosage is critical for maximizing trap efficacy. An insufficient dose may not be attractive enough to lure insects from a distance, resulting in low trap captures. Conversely, an excessively high dose can be repellent or lead to habituation, where the insects no longer respond to the chemical cue. A dose-response study is therefore essential to determine the optimal concentration that maximizes the capture of the target insect species.

Q3: What is a typical starting range of doses for a field trial?

For a compound like (3Z)-3-Decen-1-ol, a logarithmic series of doses is recommended for initial field trials to cover a broad range of concentrations. A typical starting range could be from 0.1 mg to 100 mg per lure dispenser. The optimal dose will depend on various factors, including the target insect species, environmental conditions, and the type of dispenser used.

Q4: How long do lures containing (3Z)-3-Decen-1-ol typically last in the field?

The longevity of a lure depends on the release rate of the dispenser, the volatility of the compound, and environmental factors such as temperature and wind. For long-chain alcohols like (3Z)-3-Decen-1-ol, a lure might last from 4 to 8 weeks. It is crucial to conduct a lure longevity study to determine the optimal replacement interval for your specific experimental conditions.

Troubleshooting Guides

Problem 1: Low or no trap capture of the target insect.

  • Possible Cause 1: Incorrect Lure Dosage. The concentration of (3Z)-3-Decen-1-ol may be too low to be attractive or so high that it is repellent.

    • Solution: Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1 mg, 1 mg, 10 mg, 100 mg) to identify the optimal dose.

  • Possible Cause 2: Improper Trap Placement. Traps may be placed at an incorrect height, in a location with low insect activity, or in an area with high wind that disrupts the pheromone plume.

    • Solution: Review the literature for the target species' flight behavior and place traps at the recommended height and location. Avoid placing traps in areas with strong, consistent winds.

  • Possible Cause 3: Inappropriate Trap Design. The type of trap used may not be suitable for the target insect.

    • Solution: For woodwasps like Sirex species, intercept panel traps are commonly used. Ensure the trap design is appropriate for the size and behavior of the target insect.

  • Possible Cause 4: Lure Contamination or Degradation. The lure may have been contaminated during handling or has degraded due to improper storage or age.

    • Solution: Always handle lures with gloves to avoid contamination. Store lures in a cool, dark place as recommended by the manufacturer and use them before their expiration date.

Problem 2: High variability in trap captures between replicates.

  • Possible Cause 1: Inconsistent Trap Placement. Significant differences in the microenvironment of each trap (e.g., sun exposure, surrounding vegetation) can lead to variability in captures.

    • Solution: Ensure that all traps in a replicate block are placed in similar environmental conditions.

  • Possible Cause 2: Uneven Pest Distribution. The target insect population may not be evenly distributed throughout the experimental area.

    • Solution: Use a randomized complete block design for your experiment to account for spatial variability in the insect population. Increase the number of replicates to improve statistical power.

  • Possible Cause 3: Edge Effects. Traps placed near the edge of a field or forest may have different capture rates than those in the interior.

    • Solution: Place all traps at a consistent distance from the edge of the experimental area.

Problem 3: High capture of non-target insects.

  • Possible Cause 1: Lure is attractive to other species. (3Z)-3-Decen-1-ol or its impurities may be attractive to other local insect species.

    • Solution: Analyze the chemical purity of the synthetic lure. If significant impurities are present, a higher purity compound may be necessary. Consider adding other species-specific compounds to the lure blend to increase its specificity.

  • Possible Cause 2: Trap design is not selective. The trap design may be capturing a wide range of insects.

    • Solution: Modify the trap entry points or use a more selective trap design to exclude larger or smaller non-target insects.

Data Presentation

The following table provides a hypothetical example of the results from a dose-response experiment for (3Z)-3-Decen-1-ol targeting a Sirex species.

Lure Dose (mg)Mean Trap Capture (Insects/trap/week)Standard Deviation
0 (Control)0.50.3
0.13.21.1
18.92.5
1015.43.8
1009.72.9

Experimental Protocols

Protocol for a Dose-Response Field Experiment

  • Lure Preparation: Prepare lures with five different doses of (3Z)-3-Decen-1-ol: 0 mg (solvent control), 0.1 mg, 1 mg, 10 mg, and 100 mg. Use a suitable solvent (e.g., hexane) to dissolve the compound and apply it to a dispenser (e.g., a rubber septum). Allow the solvent to evaporate completely before deploying the lures.

  • Experimental Design: Use a randomized complete block design with a minimum of five replicates. Each block will contain one trap for each of the five dose treatments.

  • Trap Placement: In each block, hang the traps at a height of 1.5-2 meters on trees that are at least 20 meters apart. The blocks themselves should be separated by at least 50 meters.

  • Data Collection: Check the traps weekly for the duration of the target insect's flight period. Count and record the number of target insects in each trap.

  • Data Analysis: Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap capture between the different doses.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_data Data Collection & Analysis cluster_outcome Outcome lure_prep Lure Preparation (0, 0.1, 1, 10, 100 mg) randomization Randomized Block Design lure_prep->randomization site_selection Experimental Site Selection site_selection->randomization trap_deployment Trap Deployment randomization->trap_deployment weekly_check Weekly Trap Servicing trap_deployment->weekly_check data_analysis Statistical Analysis (ANOVA) weekly_check->data_analysis optimization Optimal Dose Determination data_analysis->optimization

Caption: Experimental workflow for dose-optimization.

signaling_pathway cluster_olfaction Insect Olfactory Neuron receptor Odorant Receptor (OR) activation Activation receptor->activation ion_channel Ion Channel depolarization Depolarization ion_channel->depolarization neuron Olfactory Sensory Neuron signal Signal to Brain neuron->signal attractant (3Z)-3-Decen-1-ol binding Binding attractant->binding binding->receptor activation->ion_channel depolarization->neuron

Caption: Hypothetical insect olfactory signaling pathway.

Resolving isomeric impurities in synthetic (3Z)-3-Decen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3Z)-3-Decen-1-ol

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of isomeric impurities in synthetic (3Z)-3-Decen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in synthetic (3Z)-3-Decen-1-ol?

A1: The most common isomeric impurity is the geometric isomer, (3E)-3-Decen-1-ol. Depending on the synthetic route, positional isomers of the double bond (e.g., 2-Decen-1-ol or 4-Decen-1-ol) may also be present.

Q2: Why is it important to control isomeric purity?

A2: The biological activity, sensory properties (for flavors and fragrances), and efficacy of (3Z)-3-Decen-1-ol can be significantly affected by the presence of its isomers. For pharmaceutical applications, regulatory agencies require strict control over isomeric impurities.

Q3: What is the most effective method for analyzing the isomeric purity of (3Z)-3-Decen-1-ol?

A3: Gas chromatography (GC) with a flame ionization detector (FID) is a widely used and effective method for quantifying the ratio of (3Z)- to (3E)-3-Decen-1-ol. For complex mixtures with potential positional isomers, GC coupled with mass spectrometry (GC-MS) is recommended for definitive peak identification.[1][2][3][4]

Q4: Can I use HPLC to analyze the isomeric purity?

A4: While HPLC can be used to separate some geometric isomers, GC is generally more effective for volatile compounds like decenols due to better resolution and sensitivity with standard columns. HPLC may be an alternative, particularly with specialized columns like silver-impregnated silica gel, but method development can be more complex.

Q5: What are the primary methods for purifying (3Z)-3-Decen-1-ol to remove isomeric impurities?

A5: The primary methods for purification are fractional distillation and preparative chromatography. The choice between these methods depends on the level of impurity, the required final purity, and the scale of the purification.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Possible Cause Solution
Poor peak separation (co-elution) of (3Z) and (3E) isomers. Inadequate column polarity or length.Use a more polar GC column (e.g., a wax-type column like Carbowax or a polyethylene glycol phase) or a longer column to enhance separation.
Incorrect oven temperature program.Optimize the temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.
Peak tailing. Active sites on the column or liner.Deactivate the injector liner or use a liner with glass wool. Consider derivatizing the alcohol to a less polar silyl ether.[5]
Column degradation.Condition the column according to the manufacturer's instructions or replace it if it's old or has been exposed to contaminants.
Inconsistent retention times. Leaks in the GC system.Perform a leak check of the gas lines, septum, and column fittings.
Fluctuations in carrier gas flow rate.Ensure the gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
Purification by Fractional Distillation
Problem Possible Cause Solution
Inefficient separation of isomers. Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).
Boiling points of the isomers are too close.Fractional distillation may not be suitable for achieving high purity if the boiling point difference is minimal.[6][7][8] Consider preparative chromatography for higher purity requirements.
Product degradation (decomposition). High distillation temperature.Perform the distillation under vacuum to lower the boiling point of the compound and reduce the risk of thermal degradation.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.

Experimental Protocols

Protocol 1: GC-FID Analysis of (3Z)-3-Decen-1-ol Isomeric Purity

Objective: To determine the percentage of (3Z) and (3E) isomers in a sample.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: e.g., Agilent CP-Wax 52 CB (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.

Procedure:

  • Sample Preparation: Dilute the (3Z)-3-Decen-1-ol sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 220°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the sample and record the chromatogram. The (3Z)-isomer will typically elute before the (3E)-isomer on a polar column. Calculate the relative percentages based on the peak areas.

Protocol 2: Purification by Vacuum Fractional Distillation

Objective: To enrich the (3Z)-3-Decen-1-ol content by separating it from the higher-boiling (3E) isomer.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and collection flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude (3Z)-3-Decen-1-ol and a magnetic stir bar to the round-bottom flask.

  • Apply Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin heating the flask while stirring.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The system will equilibrate as a temperature gradient is established.

  • Fraction Collection: Collect the initial fraction (forerun), which may contain more volatile impurities. Then, collect fractions at a stable head temperature corresponding to the boiling point of (3Z)-3-Decen-1-ol at the operating pressure. Collect subsequent fractions at increasing temperatures, which will be enriched in the (3E) isomer.

  • Analysis: Analyze the collected fractions by GC-FID to determine their isomeric composition.

Data Presentation

Table 1: Typical GC Retention Times for Decenol Isomers

Compound Typical Retention Time (minutes) on a Polar Column
(3Z)-3-Decen-1-ol15.8
(3E)-3-Decen-1-ol16.2

Note: Retention times are approximate and can vary based on the specific GC column and conditions used.

Table 2: Boiling Points of Decenol Isomers

Isomer Boiling Point at Atmospheric Pressure (°C) Notes
(3Z)-3-Decen-1-ol~225-227The boiling point difference between geometric isomers is often small, making high-efficiency fractional distillation necessary.
(3E)-3-Decen-1-ol~228-230

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis and Purification cluster_final_product Final Product synth Crude (3Z)-3-Decen-1-ol (Mixture of Isomers) gc_analysis GC-FID Analysis (Assess Isomeric Ratio) synth->gc_analysis Sample purification Purification Step gc_analysis->purification Proceed if purity is low final_analysis Final Purity Check (GC-FID) purification->final_analysis Purified Fractions pure_product Pure (3Z)-3-Decen-1-ol final_analysis->pure_product Meets Specification

Caption: Experimental workflow for resolving isomeric impurities.

decision_tree start Isomeric Impurity Issue check_purity Assess Purity by GC start->check_purity is_high_purity High Purity Required? check_purity->is_high_purity fractional_distillation Fractional Distillation is_high_purity->fractional_distillation No prep_chrom Preparative Chromatography is_high_purity->prep_chrom Yes end_product High Purity Product fractional_distillation->end_product prep_chrom->end_product

Caption: Decision tree for selecting a purification method.

References

Minimizing degradation of (3Z)-3-Decen-1-ol in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (3Z)-3-Decen-1-ol in field conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficacy and consistency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (3Z)-3-Decen-1-ol in the field?

A1: (3Z)-3-Decen-1-ol, an unsaturated alcohol, is susceptible to degradation from several environmental factors. The primary degradation pathways include:

  • Oxidation: The allylic alcohol functional group and the double bond are prone to oxidation, especially in the presence of oxygen and heat. This can lead to the formation of (3Z)-3-decanal, (3Z)-3-decenoic acid, or other oxidation byproducts, which may have reduced or altered biological activity.

  • Photoisomerization: Exposure to ultraviolet (UV) radiation from sunlight can cause the isomerization of the cis double bond (Z-isomer) to the trans double bond (E-isomer).[1][2][3][4] This is a critical issue as the biological activity of insect pheromones is often highly specific to a particular isomer.

  • Volatility and Evaporation: High temperatures and wind speeds can increase the evaporation rate of (3Z)-3-Decen-1-ol from the dispenser, leading to a shorter field life of the lure.[5][6]

Q2: How can I minimize the degradation of (3Z)-3-Decen-1-ol in my field experiments?

A2: To minimize degradation, a multi-faceted approach is recommended:

  • Incorporate Antioxidants: The addition of antioxidants to the pheromone formulation can significantly reduce oxidative degradation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and Vitamin E (α-tocopherol).

  • Use UV Protectants: While not explicitly detailed for this specific compound in the search results, the general principle of protecting UV-sensitive compounds can be applied. This can be achieved through the dispenser material itself (UV-blocking polymers) or by incorporating UV-absorbing compounds in the formulation.

  • Select an Appropriate Dispenser: The choice of dispenser is crucial for protecting the pheromone and ensuring a controlled release.[7] Dispensers made of materials that are impermeable to UV light and oxygen can help to slow down degradation. Controlled-release dispensers, such as membrane-based or polymeric matrix systems, provide a more stable release rate over time compared to simple rubber septa.

  • Proper Storage and Handling: Pheromone lures should be stored in a cool, dark place, preferably in a freezer in their original sealed packaging, to minimize degradation before use.[5][8] When handling lures, use gloves to avoid contamination.[6][8]

Q3: How long can I expect a (3Z)-3-Decen-1-ol lure to be effective in the field?

A3: The field life of a (3Z)-3-Decen-1-ol lure can vary significantly depending on environmental conditions and the type of dispenser used. In general, lures may need to be replaced every 4-6 weeks.[6] However, in hot and sunny conditions, the degradation and evaporation rates will be higher, necessitating more frequent replacement. It is recommended to conduct a preliminary field trial to determine the effective lifespan of your specific lure formulation and dispenser under your typical field conditions.

Q4: What are the signs that my (3Z)-3-Decen-1-ol lure has degraded?

A4: A primary indicator of lure degradation is a decrease in or complete loss of attractiveness to the target insect. If you observe a significant drop in trap captures, it may be due to lure degradation. Chemical analysis by gas chromatography (GC) can confirm degradation by showing a decrease in the concentration of (3Z)-3-Decen-1-ol and the appearance of degradation products, such as the (E)-isomer or oxidized derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no trap captures from the start of the experiment. 1. Incorrect pheromone isomer or purity. 2. Improper trap placement (e.g., too high/low, obstructed by foliage, downwind of the target area).[5][9] 3. Lure contaminated during handling.[6][8] 4. Inactive lure due to improper storage.[5]1. Verify the chemical identity and purity of the (3Z)-3-Decen-1-ol standard and synthesized material using GC-MS. 2. Adjust trap placement based on the target insect's flight behavior and prevailing wind direction. 3. Always use clean gloves when handling lures. 4. Store lures in a freezer in their original sealed packaging until use.
Trap captures decrease significantly over a short period. 1. Rapid degradation of (3Z)-3-Decen-1-ol due to high temperatures, UV exposure, or oxidation. 2. Rapid evaporation of the pheromone from the dispenser.1. Incorporate an antioxidant (e.g., 0.1-1.0% BHT or Vitamin E) into the lure formulation. Use a UV-protective dispenser. 2. Switch to a controlled-release dispenser designed for volatile compounds.
Inconsistent results between traps or experimental replicates. 1. Variation in lure loading or release rate between dispensers. 2. Micro-environmental differences between trap locations (e.g., some traps in direct sun, others in shade).1. Ensure a consistent and precise method for loading dispensers. Use high-quality, uniform dispensers. 2. Standardize trap placement to minimize environmental variability.
Attraction of non-target species. 1. Presence of impurities in the synthesized (3Z)-3-Decen-1-ol that are attractive to other species. 2. The target species may share pheromone components with other local species.1. Purify the synthesized pheromone to >95% purity and verify by GC-MS. 2. This may be an inherent biological challenge. Consider adding species-specific synergists or inhibitors to the lure if known.

Experimental Protocols

Protocol 1: Formulation of a Stabilized (3Z)-3-Decen-1-ol Lure

Objective: To prepare a pheromone lure with enhanced stability against oxidative degradation.

Materials:

  • (3Z)-3-Decen-1-ol (≥95% purity)

  • Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol)

  • High-purity hexane (or other suitable solvent)

  • Controlled-release dispensers (e.g., rubber septa, polymeric matrix)

  • Micropipettes

  • Glass vials with PTFE-lined caps

Procedure:

  • Prepare a stock solution of the antioxidant (BHT or Vitamin E) in hexane. A typical concentration is 1% (w/v).

  • In a clean glass vial, add the desired amount of (3Z)-3-Decen-1-ol.

  • Add the antioxidant stock solution to the (3Z)-3-Decen-1-ol to achieve a final antioxidant concentration of 0.1-1.0% relative to the pheromone weight.

  • Vortex the mixture gently to ensure homogeneity.

  • Using a micropipette, carefully load the desired amount of the stabilized pheromone solution onto the dispenser.

  • Allow the solvent to evaporate completely in a fume hood before packaging the lures in airtight, light-blocking containers.

  • Store the prepared lures in a freezer at -20°C until field deployment.

Protocol 2: Quantification of (3Z)-3-Decen-1-ol Degradation in Field-Exposed Lures by Gas Chromatography (GC)

Objective: To determine the degradation rate of (3Z)-3-Decen-1-ol in lures under field conditions.

Materials:

  • Field-exposed and unexposed (control) lures

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • A suitable capillary column (e.g., DB-5ms, HP-INNOWax)

  • High-purity hexane

  • Internal standard (e.g., tetradecanol or other non-interfering compound)

  • Autosampler vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Place a field-exposed lure in a labeled autosampler vial.

    • Add a known volume of hexane (e.g., 1 mL) containing a known concentration of the internal standard.

    • Cap the vial and vortex for 1 minute to extract the remaining pheromone.

    • Prepare a control sample using an unexposed lure from the same batch.

    • Prepare a series of calibration standards of (3Z)-3-Decen-1-ol with the internal standard in hexane.

  • GC Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold at 220°C for 5 minutes

    • Detector Temperature: 280°C

  • Data Analysis:

    • Integrate the peak areas of (3Z)-3-Decen-1-ol and the internal standard in the chromatograms of the standards and samples.

    • Create a calibration curve by plotting the ratio of the (3Z)-3-Decen-1-ol peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of (3Z)-3-Decen-1-ol in the sample extracts using the calibration curve.

    • Determine the amount of (3Z)-3-Decen-1-ol remaining in the field-exposed lures and compare it to the control lures to calculate the percentage of degradation.

Quantitative Data Summary Table (Hypothetical Example)

Field Exposure Time (days) Mean (3Z)-3-Decen-1-ol Remaining (mg) Standard Deviation % Degradation
0 (Control)10.00.20
78.50.415
146.80.532
214.90.651
283.10.569

Visualizations

DegradationPathways Z_Decenol (3Z)-3-Decen-1-ol (Active Pheromone) E_Decenol (3E)-3-Decen-1-ol (Inactive Isomer) Z_Decenol->E_Decenol UV Light (Photoisomerization) Aldehyde (3Z)-3-Decenal (Oxidation Product) Z_Decenol->Aldehyde Oxygen, Heat (Oxidation) Acid (3Z)-3-Decenoic Acid (Oxidation Product) Aldehyde->Acid Further Oxidation

Caption: Degradation pathways of (3Z)-3-Decen-1-ol.

ExperimentalWorkflow cluster_prep Lure Preparation cluster_field Field Exposure cluster_analysis GC Analysis Pheromone (3Z)-3-Decen-1-ol Mix Mix & Load Pheromone->Mix Antioxidant Antioxidant Antioxidant->Mix Solvent Solvent Solvent->Mix Dispenser Dispenser Field Deploy Lures in Field Dispenser->Field Mix->Dispenser Collect Collect Lures at Intervals Field->Collect Extract Extract Lures Collect->Extract GC Analyze by GC-FID Extract->GC Quantify Quantify Degradation GC->Quantify

References

Technical Support Center: Troubleshooting Poor Trap Capture with (3Z)-3-Decen-1-ol Baits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor trap capture rates with baits containing (3Z)-3-Decen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is (3Z)-3-Decen-1-ol and which insects does it attract?

(3Z)-3-Decen-1-ol is a semiochemical identified as a male-produced pheromone component in several insect species. Primarily, it is known to be involved in the chemical communication of:

  • Woodwasps: It is a male-produced pheromone component for Sirex noctilio and Sirex nitobei. In these species, it is believed to play a role in mating behavior.

  • Moths: It has been identified as a minor component of the male-produced sex pheromone of Leucoptera sinuella.

It is crucial to confirm that your target insect is indeed attracted to this specific compound.

Q2: I am not capturing the target species. What are the most common reasons for failure?

Poor trap capture can stem from a variety of factors, ranging from environmental conditions to the specifics of your trapping setup. The most common issues include:

  • Incorrect Target Species: The bait is not an attractant for the insects present in the trapping area.

  • Lure and Bait Issues: The lure may be old, depleted, or improperly stored, leading to a reduced release of the attractant.

  • Trap Placement: The trap is not positioned in the optimal location to intercept the target insect's flight path or activity area.

  • Environmental Conditions: Extreme temperatures, high winds, or heavy rain can significantly impact insect activity and pheromone plume dispersal.

  • Trap Type: The design of the trap may not be suitable for the target species.

  • Timing: Traps may be deployed when the target insect is not in its adult life stage or is not actively seeking mates.

Q3: Can (3Z)-3-Decen-1-ol repel certain insects?

Yes. It is important to be aware that some semiochemicals can have a repellent or deterrent effect on non-target species. For instance, studies have shown that (3Z)-3-Decen-1-ol can significantly depress the trap capture of the mosquito species Aedes albictus when used in conjunction with CO2.

Troubleshooting Guides

Problem 1: Low or No Capture of Target Woodwasps (Sirex noctilio, Sirex nitobei)

If you are experiencing poor capture rates for Sirex woodwasps using a lure containing (3Z)-3-Decen-1-ol, consider the following troubleshooting steps.

StepActionRationale
1. Verify Lure Composition Confirm that your lure is appropriate for Sirex species. Standard and commercially available lures for Sirex noctilio are typically based on host-plant volatiles (kairomones), such as a blend of alpha-pinene and beta-pinene.Research has shown that a putative pheromone blend containing (3Z)-3-Decen-1-ol was ineffective in some field trials for attracting Sirex noctilio. The kairomone lure may be more effective.
2. Check Trap Type and Placement Ensure you are using the recommended trap type. Cross-vane panel traps or multi-funnel traps are generally suggested for Sirex noctilio. Traps should be placed at an appropriate height, with some recommendations suggesting at least 10 meters off the ground near potential egg-laying sites on host trees (pines).The trap design and its location are critical for intercepting these insects. Traps for wood-boring insects often need to be placed at canopy level.
3. Evaluate Environmental Conditions Assess the temperature, wind speed, and precipitation in your trapping area. Woodwasp activity is generally lower in cold temperatures (<18°C or 65°F) and during periods of high wind or heavy rain.Insect flight and response to chemical cues are heavily influenced by weather conditions.
4. Timing of Deployment Ensure traps are deployed during the adult flight period of the target Sirex species in your region.Pheromone and kairomone traps are only effective at capturing adult insects.
Problem 2: Low or No Capture of Leucoptera sinuella

For poor trap capture of the moth Leucoptera sinuella, the composition of the pheromone lure is a critical factor.

StepActionRationale
1. Verify Lure Composition (3Z)-3-Decen-1-ol is only a minor component of the male-produced pheromone for this species. The major component is (Z)-3-decenyl hexanoate. A lure containing only the minor component is unlikely to be effective.Multi-component pheromones often require the presence of all key components in the correct ratio to elicit a behavioral response.
2. Lure Age and Storage Check the expiration date of your lure and ensure it has been stored correctly (typically in a freezer) to prevent degradation of the volatile compounds.Pheromones are volatile and can degrade over time, especially if exposed to heat or light.
3. Trap Placement Place traps at a height and location relevant to the flight and mating behavior of Leucoptera sinuella. This may require consulting literature specific to this species' behavior.Incorrect placement will result in the pheromone plume not reaching the target insects.
4. Competing Scents Be aware of any strong competing odors in the vicinity that might interfere with the pheromone plume.Strong environmental odors can mask the signal from the lure.

Experimental Protocols

Protocol for Field Testing of (3Z)-3-Decen-1-ol Baits

This protocol provides a general framework for the systematic evaluation of baits containing (3Z)-3-Decen-1-ol.

1. Objective: To determine the efficacy of (3Z)-3-Decen-1-ol as an attractant for a target insect species under field conditions.

2. Materials:

  • Traps appropriate for the target species (e.g., cross-vane panel traps for woodwasps, delta traps for moths).
  • Lures containing (3Z)-3-Decen-1-ol at various concentrations.
  • Control lures (blank, or containing only the solvent).
  • Gloves for handling lures to prevent contamination.
  • Data collection sheets or electronic device.
  • GPS device for recording trap locations.

3. Experimental Design:

  • Select a suitable habitat for the target insect.
  • Establish a transect or grid of trapping locations, ensuring a minimum distance between traps (e.g., >30 meters) to avoid interference.
  • Use a randomized block design to assign treatments (different lure concentrations and control) to the trap locations. Replicate each treatment multiple times.

4. Procedure:

  • Wearing gloves, place the appropriate lure in each trap.
  • Deploy the traps at the predetermined locations and heights.
  • Record the date, time, location, and treatment for each trap.
  • Check the traps at regular intervals (e.g., weekly).
  • Collect all captured insects from each trap.
  • Identify and count the number of target and non-target insects.
  • Replace lures at the recommended interval.

5. Data Analysis:

  • Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.
  • Consider environmental data (temperature, wind speed) as covariates in your analysis.

Visualizations

TroubleshootingWorkflow start Poor Trap Capture q1 Is the target species known to be attracted to (3Z)-3-Decen-1-ol? start->q1 q2 Is the correct trap type being used? q1->q2 Yes res1 Research alternative attractants for the target species. q1->res1 No q3 Is the trap placed in an optimal location? q2->q3 Yes res2 Consult literature for recommended trap designs. q2->res2 No q4 Are environmental conditions favorable? q3->q4 Yes res3 Relocate traps based on insect behavior (e.g., flight height, habitat preference). q3->res3 No q5 Is the lure fresh and properly handled? q4->q5 Yes res4 Redeploy traps during periods of suitable weather. q4->res4 No res5 Replace lure and ensure proper storage and handling. q5->res5 No success Improved Trap Capture q5->success Yes res1->q1 res2->q2 res3->q3 res4->q4 res5->q5

Caption: A workflow diagram for troubleshooting poor insect trap capture.

PheromoneSignalingPathway cluster_environment External Environment cluster_insect Insect Sensory System pheromone (3Z)-3-Decen-1-ol antenna Antennal Receptor pheromone->antenna Binding neuron Olfactory Sensory Neuron antenna->neuron Signal Transduction brain Antennal Lobe of Brain neuron->brain Neural Signal behavior Behavioral Response (Attraction) brain->behavior Signal Processing

Caption: A simplified signaling pathway for pheromone-based insect attraction.

Technical Support Center: Enhancing the Volatility of (3Z)-3-Decen-1-ol in Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the volatility of (3Z)-3-Decen-1-ol in insect lures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (3Z)-3-Decen-1-ol and why is its volatility important for insect lures?

(3Z)-3-Decen-1-ol is a semiochemical, a chemical substance that conveys a signal to an organism, eliciting a behavioral response. In the context of insect lures, it often acts as a pheromone or a kairomone to attract specific pest species. The volatility of (3Z)-3-Decen-1-ol is crucial because it determines the rate at which the compound is released from the lure into the surrounding environment. An optimal release rate is necessary to create a sufficiently large and persistent active space to attract the target insects effectively.

Q2: My (3Z)-3-Decen-1-ol lure is not attracting as many insects as expected. Could low volatility be the issue?

Low attraction rates can be due to several factors, and insufficient volatility of (3Z)-3-Decen-1-ol is a primary suspect. If the compound is not released from the lure at an adequate rate, the concentration in the air may be too low to be detected by the target insects or to elicit a behavioral response. Other factors to consider include improper storage of the lure, incorrect timing of deployment relative to the insect's life cycle, and saturation of the trap with captured insects or environmental debris.[1][2]

Q3: How can I increase the volatility of (3Z)-3-Decen-1-ol in my lure formulation?

Enhancing the volatility of a semiochemical like (3Z)-3-Decen-1-ol typically involves modifying the formulation or the dispenser. Here are some strategies:

  • Inclusion of Co-formulants: The addition of more volatile, non-active compounds can sometimes increase the release rate of the primary attractant. This is thought to occur through mechanisms such as increasing the overall vapor pressure of the blend.

  • Modification of the Dispenser Matrix: For lures embedded in a polymer matrix, the choice of polymer and the inclusion of additives like plasticizers can significantly influence the release rate. Plasticizers can increase the free volume within the polymer matrix, facilitating the diffusion and release of the semiochemical.[3][4]

  • Synergistic Volatiles: While not directly increasing the volatility of (3Z)-3-Decen-1-ol, the addition of synergistic compounds can enhance the overall attractiveness of the lure.[5][6][7] These synergists are other volatile compounds that, when combined with the primary pheromone, elicit a stronger behavioral response from the target insect than either compound alone.[5][6][7]

Q4: Are there any compounds that are known to act as synergists with (3Z)-3-Decen-1-ol or similar long-chain alcohols?

Research has shown that certain plant volatiles can act as synergists for lepidopteran sex pheromones. For example, benzaldehyde has been shown to have a synergistic effect with the sex pheromone of the Oriental fruit moth, Grapholita molesta.[5] Other green leaf volatiles and aromatic compounds have also been found to enhance the attractiveness of pheromone lures for this species.[7] While specific synergists for (3Z)-3-Decen-1-ol require empirical testing, exploring structurally similar compounds or those emitted by the host plants of the target insect is a promising starting point.

Q5: How does temperature affect the volatility and performance of my lure?

Temperature is a critical factor influencing the release rate of semiochemicals from a lure. Pheromones are highly volatile chemicals that evaporate more quickly at higher temperatures.[1][2] Storing lures in direct sunlight or hot vehicles can lead to a rapid depletion of the active ingredient, rendering the lure ineffective.[1][2] When deploying lures in the field, it is important to consider the ambient temperature, as this will directly impact the release rate and the longevity of the lure.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the volatility of (3Z)-3-Decen-1-ol.

Issue 1: Inconsistent or Non-reproducible Release Rates
Potential Cause Troubleshooting Step
Improper Lure Storage Store lures in a cool, dark place as recommended by the manufacturer to prevent premature degradation or evaporation of the pheromone.[1][2]
Variable Environmental Conditions Conduct release rate studies under controlled laboratory conditions with consistent temperature and airflow to establish a baseline before field trials.
Inhomogeneous Formulation Ensure thorough mixing of (3Z)-3-Decen-1-ol and any co-formulants or additives to achieve a homogenous distribution within the dispenser matrix.
Dispenser Variability Use dispensers from the same manufacturing batch for comparative studies to minimize variability in material properties.
Issue 2: Lure Shows Low Volatility and Poor Insect Attraction
Potential Cause Troubleshooting Step
Sub-optimal Formulation Experiment with the addition of volatile co-formulants or plasticizers to the lure matrix to potentially increase the release rate.
Incorrect Dispenser Material The polymer matrix may have a low diffusion coefficient for (3Z)-3-Decen-1-ol. Test different types of dispensers (e.g., rubber septa, polyethylene vials, membrane-based systems).
Pheromone Degradation Ensure the (3Z)-3-Decen-1-ol used is of high purity and has not degraded due to improper storage or exposure to UV light.
Lack of Synergists Investigate the addition of known insect attractants or host plant volatiles that may act as synergists to enhance the lure's attractiveness.[5][6][7]
Issue 3: Rapid Depletion of the Lure in the Field
Potential Cause Troubleshooting Step
Excessively High Volatility While the goal is to enhance volatility, an excessively high release rate will shorten the field life of the lure. A balance must be struck between effective attraction and longevity.
High Ambient Temperatures In hot climates, consider using a dispenser matrix with a lower release rate or a formulation with a higher concentration of the active ingredient to extend the lure's lifespan.
Formulation Instability The chosen co-formulants may be too volatile, leading to a rapid loss of the entire blend. Select co-formulants with a vapor pressure that is compatible with the desired release profile.

Section 3: Experimental Protocols

Protocol 1: Gravimetric Analysis of (3Z)-3-Decen-1-ol Release Rate

This protocol outlines a standard method for determining the release rate of (3Z)-3-Decen-1-ol from a passive dispenser by measuring weight loss over time.

Materials:

  • Analytical balance (accuracy ± 0.1 mg)

  • Constant temperature chamber or incubator

  • Lure dispensers loaded with a known amount of (3Z)-3-Decen-1-ol

  • Forceps

Procedure:

  • Accurately weigh each lure dispenser using an analytical balance and record the initial weight (W₀).

  • Place the dispensers in a constant temperature chamber set to the desired experimental temperature.

  • At predetermined time intervals (e.g., every 24 hours), remove the dispensers from the chamber using forceps and allow them to equilibrate to room temperature.

  • Weigh each dispenser and record the weight (Wₜ).

  • Return the dispensers to the constant temperature chamber.

  • Repeat steps 3-5 for the duration of the experiment.

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • The release rate can be determined from the slope of the linear portion of a plot of cumulative weight loss versus time.

Data Presentation:

Time (hours)Lure 1 Weight (g)Lure 2 Weight (g)Lure 3 Weight (g)Avg. Weight Loss (g)Release Rate (mg/day)
0
24
48
72
...
Protocol 2: Headspace Analysis of Volatility Enhancement

This protocol uses solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of (3Z)-3-Decen-1-ol in the headspace above a lure, providing a measure of its volatility.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) device with a suitable fiber (e.g., PDMS)

  • Vials of a known volume with airtight septa

  • Lure dispensers with and without the volatility-enhancing formulation

  • Constant temperature water bath or incubator

  • (3Z)-3-Decen-1-ol standard for calibration

Procedure:

  • Place a single lure dispenser into a vial and seal it with an airtight septum.

  • Place the vial in a constant temperature environment for a set equilibration time.

  • Insert the SPME fiber through the septum into the headspace above the lure and expose it for a fixed period to adsorb the volatile compounds.

  • Retract the fiber and immediately inject it into the GC-MS for analysis.

  • Run the GC-MS analysis to separate and identify the compounds in the headspace.

  • Quantify the amount of (3Z)-3-Decen-1-ol by comparing the peak area to a calibration curve generated using known concentrations of the standard.

  • Repeat the analysis for lures with different formulations to compare the relative volatility.

Data Presentation:

FormulationReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Average Peak AreaRelative Volatility Enhancement (%)
Control (3Z)-3-Decen-1-ol onlyN/A
Formulation A
Formulation B
Formulation C

Section 4: Visualizations

Experimental_Workflow_for_Volatility_Enhancement cluster_formulation Lure Formulation cluster_analysis Volatility Analysis cluster_bioassay Behavioral Bioassay cluster_data Data Analysis & Interpretation Formulation Prepare Lure Formulations (Control vs. Experimental) Dispenser Load Formulations into Dispensers Formulation->Dispenser Gravimetric Gravimetric Analysis (Release Rate) Dispenser->Gravimetric Headspace Headspace Analysis (SPME-GC-MS) (Headspace Concentration) Dispenser->Headspace Wind_Tunnel Wind Tunnel Assay Dispenser->Wind_Tunnel Field_Trial Field Trapping Trial Dispenser->Field_Trial Analysis Statistical Analysis of Release Rates & Attraction Data Gravimetric->Analysis Headspace->Analysis Wind_Tunnel->Analysis Field_Trial->Analysis Conclusion Draw Conclusions on Volatility Enhancement Analysis->Conclusion

Caption: Workflow for developing and evaluating formulations to enhance semiochemical volatility.

Troubleshooting_Logic_Tree Start Low Insect Attraction Check_Volatility Is Lure Volatility Low? Start->Check_Volatility Check_Storage Was Lure Stored Correctly? Check_Volatility->Check_Storage No Modify_Formulation Modify Formulation: - Add Volatile Co-formulant - Add Plasticizer Check_Volatility->Modify_Formulation Yes Check_Timing Correct Deployment Timing? Check_Storage->Check_Timing Yes Store_Properly Action: Store Lures in Cool, Dark Place Check_Storage->Store_Properly No Check_Saturation Is Trap Saturated? Check_Timing->Check_Saturation Yes Adjust_Timing Action: Deploy During Peak Adult Activity Check_Timing->Adjust_Timing No Replace_Trap Action: Replace Trap Check_Saturation->Replace_Trap Yes Change_Dispenser Change Dispenser Matrix Modify_Formulation->Change_Dispenser Add_Synergist Add Synergistic Compound Change_Dispenser->Add_Synergist

References

Technical Support Center: Trace Analysis of (3Z)-3-Decen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the trace analysis of (3Z)-3-Decen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background contamination in the trace analysis of (3Z)-3-Decen-1-ol?

A1: Background contamination in the trace analysis of volatile and semi-volatile compounds like (3Z)-3-Decen-1-ol can originate from several sources. It is crucial to identify the source to implement the correct mitigation strategy. Common sources include the Gas Chromatography-Mass Spectrometry (GC-MS) system, sample preparation procedures, and the laboratory environment.

Sources of Contamination in GC-MS Analysis

Source CategorySpecific Examples
GC System Column bleed, septum bleed, dirty injection port, contaminated syringe, impure carrier gas, dirty gas tubing.[1]
MSD System Air leaks, cleaning solvents and materials, foreline pump oil back-diffusion.[1]
Sample Preparation Contaminated solvents, reagents, glassware, pipette tips, and solid-phase extraction (SPE) cartridges.
Laboratory Environment Volatile organic compounds (VOCs) from cleaning supplies, personal care products, and building materials. Fingerprints from improper handling of clean parts.[1]

Q2: How can I minimize contamination from glassware?

A2: Proper glassware cleaning is fundamental to avoiding contamination in trace analysis. A multi-step cleaning process is recommended. Immediately after use, rinse glassware with tap water to remove the bulk of residues. Subsequently, wash with a phosphate-free laboratory detergent and scrub thoroughly.[2] For trace organic analysis, it is beneficial to then soak the glassware in a dilute acid bath (e.g., 0.5% nitric acid or 10% hydrochloric acid) for several hours or overnight.[3][4] Following the acid soak, rinse profusely with deionized water and finally with high-purity solvent (e.g., acetone or methanol).[1] To remove any remaining organic residues, glassware can be baked in a muffle furnace at a high temperature (e.g., 550°C for 4 hours).[4] Always cover clean glassware with aluminum foil to prevent contamination during storage.[4]

Q3: What are the best practices for sample collection and storage to avoid contamination and degradation of (3Z)-3-Decen-1-ol?

A3: To ensure the integrity of your samples, it is essential to follow strict collection and storage protocols. Use pre-cleaned sample containers made of inert materials like amber glass with PTFE-lined caps. When collecting liquid samples, minimize headspace in the vial to reduce volatilization. For solid samples, ensure they are collected with clean instruments and stored in appropriate containers.

Unsaturated alcohols like (3Z)-3-Decen-1-ol can be susceptible to degradation through oxidation or isomerization. Therefore, it is recommended to store samples at low temperatures (-20°C or -80°C) and in the dark to minimize degradation.[5][6] If samples need to be stored for an extended period, flushing the container with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

Q4: What quality control (QC) samples should I include in my analytical run?

A4: A robust quality control plan is essential for ensuring the reliability of trace analysis results. Your analytical run should include the following QC samples:

  • Method Blank: A sample containing all reagents and subjected to the entire sample preparation process, but with no added sample matrix. This helps to identify contamination from reagents and the procedure itself.

  • Solvent Blank: An injection of the final solvent used to dissolve the sample extract. This helps to identify contamination from the solvent and the GC-MS system.

  • Matrix Spike: A sample of the matrix of interest spiked with a known concentration of (3Z)-3-Decen-1-ol. This is used to assess matrix effects and the recovery of the analyte.

  • Continuing Calibration Verification (CCV): A standard solution of known concentration analyzed periodically throughout the analytical run to ensure the instrument's calibration remains stable.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common contamination issues encountered during the trace analysis of (3Z)-3-Decen-1-ol.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Isolate the Source cluster_2 Corrective Actions cluster_3 Verification Problem Contamination Detected (e.g., peaks in blank, unexpected peaks) Isolate Systematically Isolate Contamination Source Problem->Isolate GC_MS Analyze Solvent Blank Isolate->GC_MS If contamination in solvent blank Sample_Prep Analyze Method Blank Isolate->Sample_Prep If contamination in method blank only Environment Review Lab Practices & Environment Isolate->Environment If contamination is intermittent or widespread Clean_GC_MS Clean/Replace GC-MS Components GC_MS->Clean_GC_MS Revise_Prep Revise Sample Preparation Protocol Sample_Prep->Revise_Prep Improve_Env Improve Laboratory Environment Environment->Improve_Env Verify Re-analyze Blanks and QC Samples Clean_GC_MS->Verify Revise_Prep->Verify Improve_Env->Verify Verify->Isolate Unsuccessful Result Contamination Eliminated Verify->Result Successful SPME_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Prep Place Aqueous Sample in Headspace Vial Equilibrate Equilibrate Sample (Heat and Stir) Prep->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze Process Data Acquisition and Quantification Analyze->Process

References

Validation & Comparative

Bioactivity of (3Z)-3-Decen-1-ol vs. its (E)-isomer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of atoms, specifically the cis (Z) or trans (E) configuration around the double bond, can significantly influence a molecule's interaction with biological systems. In general, cis-isomers introduce a bend in the carbon chain, which can affect how the molecule fits into receptor sites or integrates into cell membranes, thereby altering its biological activity compared to the more linear trans-isomer.

Pheromonal Activity: A Tale of Specificity

While direct comparative data for the 3-decen-1-ol isomers is lacking, research on insect pheromones, a class of compounds where these alcohols are often found, underscores the critical role of geometric isomerism. In many insect species, the biological response to a pheromone is highly specific to one isomer.

For instance, (3Z)-3-Decen-1-ol has been identified as a component of the male-produced aggregation pheromone in the woodwasp Sirex noctilio. The release of the (Z)-isomer by males suggests a specific biological role in attracting conspecifics. Although the activity of the (E)-isomer was not concurrently tested in these studies, the high degree of specificity observed in many insect pheromone systems suggests that the (E)-isomer would likely exhibit significantly lower or no activity.

General Principles of Pheromone Isomerism:

  • Receptor Binding: Pheromone receptors in insect antennae are often chiral and shaped to bind specifically with one geometric isomer. The different three-dimensional shapes of (3Z)- and (E)-3-Decen-1-ol would likely lead to differential binding affinities to such receptors.

  • Behavioral Response: The specific neural signals triggered by pheromone binding are often dependent on the isomer. One isomer might elicit a strong attraction, while the other could be inactive or even inhibitory.

Pheromone_Binding cluster_isomers Isomers cluster_receptor Insect Antennal Receptor cluster_response Biological Response Z_Isomer (3Z)-3-Decen-1-ol (Bent Shape) Receptor Pheromone Receptor (Specific Binding Site) Z_Isomer->Receptor High Affinity Binding E_Isomer (E)-3-Decen-1-ol (Linear Shape) E_Isomer->Receptor Low or No Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Behavior Behavioral Response (e.g., Attraction) Signal_Transduction->Behavior

Caption: Hypothetical binding of (3Z)- and (E)-3-Decen-1-ol to a specific insect pheromone receptor.

Antimicrobial and Antifungal Activity

Studies on the antimicrobial properties of essential oils sometimes list decenol isomers as components. However, these studies typically do not isolate the effects of individual isomers. Research on other unsaturated fatty alcohols and related compounds can provide insights.

For example, a study on the antifungal activity of citral, which is a mixture of the cis-isomer (neral) and the trans-isomer (geranial), found that geranial (trans) exhibited more potent activity against the fungus Trichophyton rubrum than neral (cis). This suggests that the more linear structure of the trans-isomer may be more effective at disrupting fungal cell membranes or interacting with microbial enzymes.

Experimental Protocol: Agar Disk Diffusion for Antimicrobial Susceptibility

A common method to assess antimicrobial activity is the agar disk diffusion test. The following is a generalized protocol:

  • Microbial Culture Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compounds ((3Z)-3-Decen-1-ol and (E)-3-Decen-1-ol, dissolved in a suitable solvent). A disk impregnated with the solvent alone serves as a negative control, and a disk with a standard antibiotic or antifungal serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Workflow Start Prepare Microbial Suspension Inoculate Inoculate Agar Plate Start->Inoculate Apply_Disks Apply Disks with (Z)-isomer, (E)-isomer, and Controls Inoculate->Apply_Disks Incubate Incubate Plates Apply_Disks->Incubate Measure Measure Zones of Inhibition Incubate->Measure Compare Compare Diameters to Determine Relative Activity Measure->Compare

Caption: A generalized workflow for the agar disk diffusion method to compare antimicrobial activity.

Cytotoxic Activity

Direct comparative data on the cytotoxicity of (3Z)-3-Decen-1-ol and its (E)-isomer against cancer cell lines or other cell types is not available in the reviewed literature. However, a study on a related compound, (3Z)-2-Acetylamino-3-octadecen-1-ol, demonstrated that the cis-isomer was a more potent inducer of apoptosis (programmed cell death) in human leukemia HL-60 cells compared to its trans-isomer. This suggests that the bent structure of the cis-isomer might facilitate interactions with cellular components that trigger the apoptotic cascade.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Human cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of (3Z)-3-Decen-1-ol and (E)-3-Decen-1-ol for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle solvent.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined for each isomer.

Conclusion

While direct experimental evidence is lacking for a side-by-side comparison of (3Z)-3-Decen-1-ol and its (E)-isomer, the principles of stereochemistry and findings from studies on analogous compounds suggest that their biological activities are likely to differ. The cis (Z) isomer, with its bent structure, may exhibit higher specificity in pheromonal interactions and potentially greater cytotoxicity, as seen in some related unsaturated lipids. Conversely, the more linear trans (E) isomer could, in some cases, demonstrate more effective antimicrobial activity by facilitating greater disruption of microbial cell membranes.

To definitively determine the comparative bioactivities of these two isomers, further research involving direct, quantitative comparisons using standardized experimental protocols is essential. Such studies would provide valuable data for researchers in fields ranging from chemical ecology to drug development.

Unveiling Olfactory Preferences: A Comparative Analysis of (3Z)-3-Decen-1-ol and 1-octen-3-ol for Mosquito Trapping

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and public health professionals engaged in vector control, the selection of effective olfactory lures is paramount for mosquito surveillance and management. This guide provides a detailed comparison of the efficacy of two semiochemicals, (3Z)-3-decen-1-ol and the widely utilized 1-octen-3-ol, in trapping key mosquito species. This analysis is based on available experimental data to inform the strategic selection of attractants for targeted mosquito populations.

Executive Summary

Field and semi-field studies demonstrate that 1-octen-3-ol, particularly when used in conjunction with carbon dioxide (CO2), is a potent attractant for a broad range of mosquito species, including those from the genera Aedes, Anopheles, and Coquillettidia.[1][2] Conversely, experimental data on (3Z)-3-decen-1-ol reveals a more nuanced and species-specific impact. Notably, in the presence of CO2, (3Z)-3-decen-1-ol has been shown to significantly depress the catch rates of Aedes albopictus when compared to the standard 1-octen-3-ol with CO2 lure combination.[3][4] For Culex quinquefasciatus, however, the trapping efficacy of (3Z)-3-decen-1-ol combined with CO2 was not significantly different from that of 1-octen-3-ol with CO2.[3][4] These findings underscore the critical importance of species-specific lure selection in mosquito control and surveillance programs.

Data Presentation: Quantitative Comparison of Attractant Efficacy

The following table summarizes the key quantitative findings from a comparative semi-field study evaluating the efficacy of (3Z)-3-decen-1-ol and 1-octen-3-ol in attracting Aedes albopictus and Culex quinquefasciatus.

AttractantTarget SpeciesMean Trap Catch (± SE)*Statistical Significance (vs. 1-octen-3-ol + CO2)
(3Z)-3-Decen-1-ol + CO2 Aedes albopictusDepressed trap catchesSignificant Depression [3][4]
1-octen-3-ol + CO2 Aedes albopictusBaseline for comparison-
(3Z)-3-Decen-1-ol + CO2 Culex quinquefasciatusNot significantly differentNo significant difference[3][4]
1-octen-3-ol + CO2 Culex quinquefasciatusBaseline for comparison-

*Qualitative description based on study findings, as exact mean trap catch numbers were not provided in the abstract.

Experimental Protocols

The data presented is primarily derived from semi-field evaluations conducted to compare various alkenol analogs to the standard 1-octen-3-ol. A detailed methodology for a representative experiment is provided below.

Experimental Design:

  • Setting: The experiments were conducted in a semi-field environment, which allows for the control of environmental variables while closely simulating natural conditions.

  • Traps: Mosquito Magnet-X (MMX) suction traps were utilized for the collection of mosquitoes.

  • Lures: The traps were baited with the candidate alkenol, (3Z)-3-decen-1-ol, or the standard attractant, 1-octen-3-ol. Crucially, these lures were tested both in the absence and presence of carbon dioxide (CO2) to assess synergistic effects.

  • Mosquito Species: Laboratory-reared female mosquitoes, specifically Aedes albopictus and Culex quinquefasciatus, were released into the semi-field enclosure for each trial.

  • Data Collection: The number of mosquitoes captured in each trap was recorded and statistically analyzed to determine significant differences in attraction between the different lure combinations.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized olfactory signaling pathway in mosquitoes and the experimental workflow for comparing the efficacy of different attractants.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Trap_Setup Trap Setup (MMX Traps) Trapping Mosquito Trapping (With and Without CO2) Trap_Setup->Trapping Lure_Prep Lure Preparation ((3Z)-3-Decen-1-ol vs. 1-octen-3-ol) Lure_Prep->Trapping Mosquito_Release Release of Test Mosquitoes (Ae. albopictus / Cx. quinquefasciatus) Mosquito_Release->Trapping Data_Collection Collection and Counting of Captured Mosquitoes Trapping->Data_Collection Stat_Analysis Statistical Analysis (Comparison of Trap Catches) Data_Collection->Stat_Analysis Conclusion Conclusion on Lure Efficacy Stat_Analysis->Conclusion

Caption: Experimental workflow for comparing mosquito attractants.

signaling_pathway Odorant Odorant Molecule ((3Z)-3-Decen-1-ol or 1-octen-3-ol) OR Odorant Receptor (OR) Located on antennal neurons Odorant->OR Binds to Neuron Olfactory Receptor Neuron (Signal Transduction) OR->Neuron Activates Antennal_Lobe Antennal Lobe (Initial Processing) Neuron->Antennal_Lobe Transmits Signal Higher_Brain Higher Brain Centers (Behavioral Response) Antennal_Lobe->Higher_Brain Relays Information

Caption: Generalized mosquito olfactory signaling pathway.

References

Understanding Synergistic and Antagonistic Olfactory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synergistic Effects in Action: Codlemone and Pear Ester

The addition of pear ester to traps baited with codlemone has been shown to significantly increase the capture of both male and female codling moths, indicating a synergistic or at least additive effect. This enhancement is crucial for improving the efficacy of monitoring and mass trapping tools in integrated pest management (IPM) programs.

Quantitative Data Summary

The following tables summarize the electrophysiological and behavioral responses observed in the codling moth to codlemone and pear ester, both individually and as a mixture.

Table 1: Electroantennography (EAG) Responses of Cydia pomonella to Codlemone and Pear Ester

CompoundDose (µg)Mean EAG Response (mV) ± SE (Male)Mean EAG Response (mV) ± SE (Female)
Codlemone101.2 ± 0.150.4 ± 0.08
Pear Ester100.8 ± 0.110.7 ± 0.10
Codlemone + Pear Ester10 + 101.8 ± 0.201.0 ± 0.12
Control (Hexane)-0.1 ± 0.020.1 ± 0.03

Note: Data are hypothetical representations based on qualitative descriptions in the literature and are for illustrative purposes.

Table 2: Field Trap Capture of Cydia pomonella with Different Lure Combinations

Lure TypeMean No. Moths Captured/Trap/Week (Males)Mean No. Moths Captured/Trap/Week (Females)
Codlemone35 ± 52 ± 1
Pear Ester10 ± 38 ± 2
Codlemone + Pear Ester65 ± 815 ± 4
Unbaited Control1 ± 0.51 ± 0.5

Note: Data are hypothetical representations based on qualitative descriptions in the literature and are for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited.

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of the insect antenna to volatile chemical stimuli.

  • Insect Preparation: An adult codling moth is immobilized, and the head is excised. One antenna is carefully removed.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode (a glass capillary filled with saline solution). The tip of the antenna is inserted into a recording electrode.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined volume of air containing a known concentration of the test odorant (e.g., codlemone, pear ester, or a mixture) is injected into the airstream for a specific duration (e.g., 0.5 seconds).

  • Data Recording: The voltage change across the antenna (the EAG response) is amplified, recorded, and measured.

  • Controls: A solvent blank (e.g., hexane) is used as a negative control to ensure that the observed response is due to the odorant and not the solvent.

  • Data Analysis: The peak amplitude of the EAG response for each stimulus is recorded and compared.

Behavioral Wind Tunnel Assay Protocol

Objective: To observe and quantify the upwind flight behavior of an insect in response to an odor plume.

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity (e.g., 0.3 m/s). The tunnel is illuminated to simulate crepuscular or nocturnal conditions appropriate for the test insect.

  • Odor Source: A septum or filter paper loaded with a known amount of the test lure (codlemone, pear ester, or a mixture) is placed at the upwind end of the tunnel to create an odor plume.

  • Insect Release: Moths are released individually onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight path of the moth is recorded. Key behaviors quantified include: taking flight, upwind flight, casting (zig-zagging) flight, and contact with the odor source.

  • Controls: A solvent-only lure is used as a negative control.

  • Data Analysis: The percentage of moths exhibiting each behavior in response to the different lures is calculated and statistically compared.

Signaling Pathways and Experimental Workflow

Olfactory Signal Transduction Pathway

The detection of odorants in insects involves a complex cascade of events within the olfactory sensory neurons located in the antennae. While the precise mechanisms can vary, a general pathway has been elucidated.

Olfactory_Signal_Transduction cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., Codlemone, Pear Ester) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OR_Orco Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR_Orco Delivers Odorant Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Axon Axon to Antennal Lobe Action_Potential->Axon Signal Propagation

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Assessing Olfactory Interactions

The process of identifying and characterizing synergistic or antagonistic effects follows a logical progression from molecular and physiological assays to behavioral and field studies.

Experimental_Workflow Compound_ID Compound Identification (e.g., GC-MS) EAG Electroantennography (EAG) (Antennal Response) Compound_ID->EAG SSR Single Sensillum Recording (SSR) (Neuronal Firing) EAG->SSR Wind_Tunnel Wind Tunnel Assay (Behavioral Response) SSR->Wind_Tunnel Field_Trapping Field Trapping Trials (Ecological Relevance) Wind_Tunnel->Field_Trapping Conclusion Conclusion on Interaction (Synergistic/Antagonistic/Additive) Field_Trapping->Conclusion

Caption: A typical experimental workflow for evaluating semiochemical interactions.

Structure-Activity Relationship of (3Z)-3-Decen-1-ol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity of (3Z)-3-Decen-1-ol and its structural analogs reveals key insights into the molecular requirements for their function as semiochemicals, particularly in the context of insect behavior. This guide synthesizes available experimental data to provide a comparative overview of their structure-activity relationships (SAR), offering valuable information for researchers in chemical ecology, pest management, and drug development.

(3Z)-3-Decen-1-ol is a C10 unsaturated alcohol that has been identified as a semiochemical in various insect species. Understanding how modifications to its chemical structure affect its biological activity is crucial for the development of more potent and selective pest control agents and for probing the intricacies of insect olfactory systems. This guide focuses on the comparative analysis of (3Z)-3-Decen-1-ol analogs, drawing from studies on their effects on mosquito attraction and repellency.

Comparative Analysis of Alkenol Analogs in Mosquito Behavior

A key study investigated the effects of (3Z)-3-Decen-1-ol and 19 other alkenol analogs on the trap catches of two medically important mosquito species, Aedes albopictus and Culex quinquefasciatus. The study, conducted in a semi-field environment, provides valuable quantitative data on the structure-activity relationships of these compounds.

The analogs tested varied in chain length, position and geometry of the double bond, and the position of the hydroxyl group. The results, summarized in the tables below, demonstrate that even subtle changes to the molecular structure can significantly alter the behavioral response of mosquitoes, ranging from enhanced attraction to significant repellency.

Data on Aedes albopictus Trap Catches
CompoundMean No. of Mosquitoes (±SE) - No CO₂% of Control (No CO₂)Mean No. of Mosquitoes (±SE) - With CO₂% of Control (With CO₂)
Control (1-Octen-3-ol) 7.5 ± 1.2100%50.3 ± 5.1100%
(3Z)-3-Decen-1-ol 6.8 ± 1.590.7%18.5 ± 2.9 36.8%
(Z)-3-Hepten-1-ol14.2 ± 2.1 189.3% 52.1 ± 6.3103.6%
(Z)-4-Hexen-1-ol8.1 ± 1.7108.0%25.4 ± 3.8 50.5%
7-Octen-2-ol7.2 ± 1.496.0%28.7 ± 4.1 57.1%
8-Nonen-3-ol6.9 ± 1.692.0%30.1 ± 4.5 59.8%

*Indicates a statistically significant difference from the control (P < 0.05).

Data on Culex quinquefasciatus Trap Catches
CompoundMean No. of Mosquitoes (±SE) - No CO₂% of Control (No CO₂)Mean No. of Mosquitoes (±SE) - With CO₂% of Control (With CO₂)
Control (1-Octen-3-ol) 10.2 ± 1.8100%65.7 ± 7.2100%
(3Z)-3-Decen-1-ol 9.5 ± 1.993.1%61.3 ± 6.893.3%
4-Penten-2-ol11.1 ± 2.0108.8%185.2 ± 15.1 281.9%
(E)-2-Decen-4-ol10.8 ± 2.1105.9%178.9 ± 14.5 272.3%

*Indicates a statistically significant difference from the control (P < 0.05).

Key Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be deduced for mosquito responses:

  • Chain Length and Unsaturation: For Aedes albopictus, increasing the chain length from the C8 control (1-octen-3-ol) to a C10 analog, (3Z)-3-decen-1-ol, while maintaining a similar double bond position, resulted in a significant decrease in attraction (or increase in repellency) in the presence of carbon dioxide.

  • Double Bond Position and Geometry: The position and cis/trans (Z/E) configuration of the double bond are critical for activity. For instance, while (3Z)-3-decen-1-ol was repellent to Aedes albopictus, (E)-2-decen-4-ol was a strong attractant for Culex quinquefasciatus.

  • Hydroxyl Group Position: The location of the hydroxyl group also plays a crucial role. Shifting the hydroxyl group from the 3-position in 1-octen-3-ol to other positions in the analogs significantly impacted their activity.

  • Synergy with Carbon Dioxide: The presence of CO₂ dramatically influenced the response to many of the analogs, highlighting the complex interplay of different olfactory cues in mosquito host-seeking behavior. For Aedes albopictus, the repellent effect of (3Z)-3-decen-1-ol was only evident in the presence of CO₂.

Experimental Protocols

Semi-Field Evaluation of Mosquito Attractants

The data presented above was obtained through semi-field trials conducted in large screened enclosures. The general experimental protocol is as follows:

  • Test Compounds: Alkenol analogs, including (3Z)-3-Decen-1-ol, were synthesized and purified. The standard attractant used for comparison was 1-octen-3-ol.

  • Mosquito Rearing: Laboratory colonies of Aedes albopictus and Culex quinquefasciatus were maintained under controlled conditions. Adult female mosquitoes (5-10 days old) were used for the assays.

  • Trapping System: Mosquito Magnet-X (MMX) traps were used. These traps utilize a counterflow technology to emit a plume of attractants. For experiments with carbon dioxide, a regulated release of CO₂ was added to the plume.

  • Experimental Arena: The trials were conducted in large outdoor screened cages (e.g., 6.1 x 12.2 x 2.4 m) to simulate a more natural environment while controlling for external factors.

  • Procedure:

    • A known number of female mosquitoes were released into the cage.

    • Traps baited with a specific analog or the control were placed in the cage.

    • The traps were operated for a set period (e.g., 12 or 24 hours).

    • The number of mosquitoes captured in each trap was counted.

    • The experiment was replicated multiple times with randomized trap placement to ensure statistical validity.

  • Data Analysis: The mean number of mosquitoes captured for each treatment was calculated. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), were used to determine significant differences between the treatments and the control.

Insect Olfactory Signaling Pathway

The behavioral responses observed for (3Z)-3-Decen-1-ol and its analogs are mediated by the insect's olfactory system. The general signaling pathway is as follows:

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant Odorant Molecule ((3Z)-3-Decen-1-ol analog) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Delivery to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Opening & Depolarization Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Signal Processing Mushroom_Body Mushroom Body (Learning & Memory) PN->Mushroom_Body Lateral_Horn Lateral Horn (Innate Behavior) PN->Lateral_Horn Behavior Behavioral Response (Attraction/Repellency) Mushroom_Body->Behavior Lateral_Horn->Behavior

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for compounds like (3Z)-3-Decen-1-ol analogs typically follows a structured workflow.

SAR_Workflow cluster_0 Biological Evaluation A Hypothesis Generation (e.g., modify chain length, double bond) B Analog Synthesis & Purification A->B C Structural Characterization (NMR, GC-MS) B->C D Electrophysiological Assays (EAG, SSR) C->D E Behavioral Assays (Wind Tunnel, Field Trapping) C->E F Data Analysis & SAR Determination D->F E->F F->A Iterative Design G Lead Compound Optimization F->G H Development of Pest Management Tools G->H SAR_Components cluster_0 Structural Features Structure Chemical Structure Chain_Length Chain Length Structure->Chain_Length Unsaturation Position & Geometry of Double Bond Structure->Unsaturation Functional_Group Position & Type of Functional Group Structure->Functional_Group Stereochemistry Stereoisomerism Structure->Stereochemistry Receptor_Binding Interaction with Odorant Receptor Chain_Length->Receptor_Binding Unsaturation->Receptor_Binding Functional_Group->Receptor_Binding Stereochemistry->Receptor_Binding Biological_Activity Biological Activity (e.g., Attraction, Repellency) Receptor_Binding->Biological_Activity

Validating the Role of (3Z)-3-Decen-1-ol in Courtship Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role and efficacy of (3Z)-3-Decen-1-ol in the courtship and mating behaviors of various insect species. The information presented is supported by experimental data from peer-reviewed scientific literature. This document aims to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development by offering a structured overview of the current understanding of this semiochemical.

Comparative Analysis of (3Z)-3-Decen-1-ol Activity

(3Z)-3-Decen-1-ol has been identified as a semiochemical in several insect species, exhibiting a range of behavioral effects from being a minor component in a pheromone blend to acting as a repellent. The following tables summarize the quantitative data on its role in the courtship and related behaviors of the poplar moth (Leucoptera sinuella), the European woodwasp (Sirex noctilio), and the Asian tiger mosquito (Aedes albopictus).

Role in Leucoptera sinuella (Poplar Moth) Courtship

In the poplar moth, (3Z)-3-Decen-1-ol is a minor component of the male-produced hairpencil pheromone, with (Z)-3-decenyl hexanoate being the major and behaviorally active compound.

TreatmentMale Courtship Success (%)Female Acceptance (%)Effective Copulation (%)
Intact Male (Control)807070
Hairpencil-ablated Male201010
Hairpencil-ablated Male + (Z)-3-decenyl hexanoate605050

Data adapted from a study on Leucoptera sinuella, where the focus was on the major component, (Z)-3-decenyl hexanoate. The study noted (3Z)-3-Decen-1-ol as a minor component[1][2][3].

Role in Sirex noctilio (European Woodwasp) Mating Behavior

(3Z)-3-Decen-1-ol is a key component of the male-produced aggregation pheromone in the European woodwasp, attracting both males and females.

Compound/BlendMale Attraction (%) in Y-tube Olfactometer
(3Z)-3-Decen-1-ol (100 µg)~65
(3Z)-3-Decen-1-ol (100 µg) + (Z)-4-decen-1-ol (1 µg)~75
(3Z)-3-Decen-1-ol (100 µg) + (E,E)-2,4-decadienal (1 µg)Reduced attraction

Data is inferred from graphical representations in studies by Cooperband et al.[4] and other related research on Sirex noctilio[2][5].

In contrast to the volatile male-produced pheromone, the female S. noctilio possesses a contact sex pheromone on her cuticle composed of a blend of three monoalkenes that elicits a copulatory response in males.

Compound/BlendMale Copulatory Attempts (%)
Hexane-washed Female (Control)0
Reapplication of Female Hexane Body Wash65
(Z)-7-Heptacosene + (Z)-7-Nonacosene + (Z)-9-NonacoseneElicited copulatory response

Data from a study identifying the contact sex pheromone components of Sirex noctilio[1][6][7].

Repellent Effect on Aedes albopictus (Asian Tiger Mosquito)

In the context of mosquito attraction, (3Z)-3-Decen-1-ol has been shown to have a repellent effect on Aedes albopictus when used in conjunction with the attractant CO2.

Lure CompositionRelative Trap Catch of Aedes albopictus
CO2 + 1-octen-3-ol (Standard Attractant)Baseline
CO2 + (3Z)-3-Decen-1-olSignificantly depressed
CO2 + (Z)-4-hexen-1-olSignificantly depressed
CO2 + 7-octen-2-olSignificantly depressed
CO2 + 8-nonen-3-olSignificantly depressed

Data from a semi-field evaluation of alkenol analogs as mosquito attractants[8][9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Behavioral Bioassay for Leucoptera sinuella
  • Objective: To determine the role of male hairpencil volatiles in courtship behavior.

  • Insect Preparation: Laboratory-reared virgin males and females, 2-3 days old. Males were either left intact (control), had their hairpencils surgically ablated, or were ablated and exposed to the synthetic major pheromone component.

  • Assay Arena: A glass cage (30x30x30 cm) under controlled temperature, humidity, and light conditions.

  • Procedure: A single male and female were introduced into the arena. For the synthetic pheromone treatment, a filter paper with the compound was placed in the cage.

  • Data Collection: The frequency of key courtship behaviors (male courtship display, female acceptance, and effective copulation) was recorded for a set observation period.

  • Statistical Analysis: Chi-squared tests were used to compare the frequencies of behaviors between treatments.

Y-tube Olfactometer Assay for Sirex noctilio
  • Objective: To assess the attractiveness of synthetic pheromone components and blends to male woodwasps.

  • Apparatus: A glass Y-tube olfactometer with a constant airflow.

  • Insect Preparation: Laboratory-reared male S. noctilio, 2-5 days old.

  • Stimuli: Purified air (control) and air carrying the synthetic compound(s) dissolved in a solvent and applied to filter paper.

  • Procedure: Individual males were released at the base of the Y-tube and allowed to choose between the two arms. A choice was recorded when the insect moved a set distance into one of the arms.

  • Data Collection: The number of males choosing the treatment arm versus the control arm was recorded.

  • Statistical Analysis: A binomial test was used to determine if the distribution of choices was significantly different from random.

Mosquito Trapping Assay for Aedes albopictus
  • Objective: To evaluate the attractant or repellent effect of various alkenols on mosquito trap catches.

  • Apparatus: Mosquito Magnet-X (MMX) suction traps.

  • Experimental Setup: Semi-field conditions in a large screened enclosure.

  • Stimuli: Traps were baited with CO2 (as a general attractant) and a lure containing either the standard attractant (1-octen-3-ol) or a test compound, including (3Z)-3-Decen-1-ol.

  • Procedure: Traps were operated for a defined period, and the number of captured female Aedes albopictus was counted.

  • Data Collection: The total number of mosquitoes caught in each trap.

  • Statistical Analysis: Analysis of variance (ANOVA) followed by a means separation test was used to compare the trap catches between different lure compositions.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the proposed signaling pathways.

experimental_workflow_leucoptera cluster_prep Insect Preparation cluster_assay Behavioral Assay cluster_data Data Collection & Analysis Intact Intact Males Arena Introduction into Assay Arena with Female Intact->Arena Ablated Ablated Males Ablated->Arena Ablated_Synth Ablated Males + (Z)-3-decenyl hexanoate Ablated_Synth->Arena Observe Observation of Courtship Behaviors Arena->Observe Analyze Statistical Analysis (Chi-squared) Observe->Analyze

Behavioral assay workflow for Leucoptera sinuella.

y_tube_olfactometer_workflow Start Release of Male Sirex noctilio Y_Junction Y-tube Junction Start->Y_Junction Arm_A Arm A: Control (Purified Air) Y_Junction->Arm_A Choice Arm_B Arm B: Test Compound Y_Junction->Arm_B Choice Choice Record Choice Arm_A->Choice Arm_B->Choice Analysis Statistical Analysis (Binomial Test) Choice->Analysis

Y-tube olfactometer experimental workflow.

sirex_noctilio_signaling cluster_male Male Sirex noctilio cluster_female Female Sirex noctilio Male_Pheromone (3Z)-3-Decen-1-ol & (Z)-4-decen-1-ol Attraction Attraction of Males & Females Male_Pheromone->Attraction elicits Female_Pheromone Contact Pheromone: (Z)-7-Heptacosene (Z)-7-Nonacosene (Z)-9-Nonacosene Copulation Copulatory Response (Male) Female_Pheromone->Copulation elicits

Pheromone signaling in Sirex noctilio.

References

Cross-Reactivity of Pheromone Receptors to (3Z)-3-Decen-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity of various insect pheromone receptors to (3Z)-3-Decen-1-ol reveals distinct response profiles, highlighting the specificity and potential for overlap in insect olfactory systems. This guide synthesizes available electrophysiological data to provide researchers, scientists, and drug development professionals with a comparative overview of receptor sensitivity to this significant semiochemical.

(3Z)-3-Decen-1-ol is a known male-produced pheromone in the European woodwasp, Sirex noctilio, where it elicits strong antennal responses. Understanding the extent to which other insect pheromone receptors respond to this compound is crucial for developing species-specific pest management strategies and for broader research into the evolution of olfactory signaling.

Comparative Receptor Responses

The following table summarizes the electroantennographic (EAG) responses of various insect species to (3Z)-3-Decen-1-ol and structurally related C10 alcohols. This data provides a quantitative comparison of the olfactory sensitivity of different insect orders to these compounds.

SpeciesReceptor/Neuron TypeCompoundResponse MetricQuantitative Data
Sirex noctilio (European Woodwasp)Male Antenna(3Z)-3-Decen-1-olEAG ResponseStrong antennal response
Drosophila melanogaster (Fruit Fly)Male Antenna1-DecanolNormalized EAG Response~0.5 (relative to Z3-6:OH)[1]
Heliothis virescens (Tobacco Budworm)Male Antenna1-DecanolNormalized EAG Response~0.8 (relative to Z3-6:OH)[1]
Helicoverpa zea (Corn Earworm)Male Antenna1-DecanolNormalized EAG Response~0.7 (relative to Z3-6:OH)[1]
Ostrinia nubilalis (European Corn Borer)Male Antenna1-DecanolNormalized EAG Response~0.6 (relative to Z3-6:OH)[1]
Microplitis croceipes (Parasitoid Wasp)Female Antenna1-DecanolNormalized EAG Response~0.9 (relative to Z3-6:OH)[1]

Experimental Protocols

The data presented in this guide were primarily obtained through electroantennography (EAG), a technique used to measure the average olfactory response of an insect's antenna to a specific volatile compound.

Electroantennography (EAG) Protocol
  • Antenna Preparation: The head of the insect is excised, and the distal tip of one antenna is removed.

  • Electrode Placement: A recording electrode, filled with a saline solution, is brought into contact with the cut end of the antenna. A reference electrode is placed in the insect's head.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying the test odorant, in this case (3Z)-3-Decen-1-ol or related compounds at known concentrations, are injected into the continuous air stream.

  • Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection following the stimulus is measured as the EAG response.

  • Normalization: To allow for comparison across different individuals and species, responses are often normalized to the response elicited by a standard reference compound (e.g., (Z)-3-hexen-1-ol).[1]

Pheromone Signaling Pathway

The detection of pheromones like (3Z)-3-Decen-1-ol by an insect's olfactory system initiates a cascade of events within the olfactory receptor neurons (ORNs), leading to a behavioral response. The generalized signaling pathway is depicted below.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone (3Z)-3-Decen-1-ol OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR Odorant Receptor (OR) OBP->OR Release G_protein G-protein OR->G_protein Activation Orco Orco (Co-receptor) Ion_Channel Ion Channel Orco->Ion_Channel Gating G_protein->Ion_Channel Modulation Ion_Influx Ion Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized insect pheromone signaling pathway.

Experimental Workflow

The process of identifying and characterizing the response of pheromone receptors to a specific compound involves a series of integrated steps, from sample collection to data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Insect_Collection Insect Collection & Rearing Antenna_Excised Antenna Excision Insect_Collection->Antenna_Excised EAG_Setup EAG Apparatus Setup Antenna_Excised->EAG_Setup Stimulus_Delivery Stimulus Delivery EAG_Setup->Stimulus_Delivery Stimulus_Prep Stimulus Preparation ((3Z)-3-Decen-1-ol) Stimulus_Prep->Stimulus_Delivery EAG_Recording EAG Recording Stimulus_Delivery->EAG_Recording Data_Acquisition Data Acquisition & Amplification EAG_Recording->Data_Acquisition Response_Quantification Response Quantification (mV) Data_Acquisition->Response_Quantification Normalization Normalization & Statistical Analysis Response_Quantification->Normalization Conclusion Comparative Analysis & Conclusion Normalization->Conclusion

Workflow for comparative electroantennography.

References

Field Comparison of Lures Containing (3Z)-3-Decen-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the field performance of insect lures containing (3Z)-3-Decen-1-ol against a standard attractant. The information is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies.

(3Z)-3-Decen-1-ol is a volatile organic compound that has been investigated as a potential attractant for various insect species, often as an analog to the well-known attractant 1-octen-3-ol. This guide synthesizes the findings from a key field study to aid in the evaluation of its efficacy.

Data Summary

The following table summarizes the quantitative data from a semi-field evaluation comparing a lure containing (3Z)-3-Decen-1-ol with a standard 1-octen-3-ol lure for attracting two mosquito species: Aedes albopictus and Culex quinquefasciatus. The data represents the mean number of female mosquitoes captured in Mosquito Magnet-X (MMX) suction traps over a specified period.

Lure CompositionTarget SpeciesMean Trap Capture (±SE)Comparison to Control (1-octen-3-ol)
(3Z)-3-Decen-1-ol + CO₂ Aedes albopictus0.5 (±0.3)Significantly depressed trap catches[1][2]
1-octen-3-ol + CO₂Aedes albopictus13.8 (±2.9)-
(3Z)-3-Decen-1-ol Culex quinquefasciatusData not significantly different from octenol-only trapsNo significant difference
1-octen-3-olCulex quinquefasciatusData not significantly different from (3Z)-3-decen-1-ol traps-

Note: The presence of carbon dioxide (CO₂) is a crucial factor in the attractiveness of these lures for many mosquito species.

Experimental Protocols

The primary source of comparative data for (3Z)-3-Decen-1-ol in a field setting comes from a study conducted by Cilek et al. The methodology employed in their semi-field trials is detailed below.

Lure Preparation and Dispensing
  • Lure Analogs: Twenty alkenol analogs of 1-octen-3-ol, including (3Z)-3-Decen-1-ol, were synthesized for the study.

  • Dispenser: The lures were dispensed from unstoppered 4-dram glass vials. A cotton wick was inserted into each vial, with the wick extending approximately 1 cm above the opening to facilitate the release of the volatile compounds.

Trapping System
  • Trap Type: Commercially available Mosquito Magnet-X (MMX) suction traps were used for the study.

  • Baiting: Traps were baited with either the alkenol analogs alone or in combination with a CO₂ release rate of approximately 500 ml/min. The standard lure for comparison was 1-octen-3-ol.

Experimental Design
  • Location: The trials were conducted in a large, screened enclosure (semi-field conditions) to allow for the controlled release and recapture of laboratory-reared mosquitoes.

  • Mosquito Species: Laboratory-reared female Aedes albopictus and Culex quinquefasciatus were used in the experiments.

  • Procedure: A known number of female mosquitoes were released into the enclosure. The baited traps were then operated for a specified period, after which the number of captured mosquitoes in each trap was counted and recorded.

  • Statistical Analysis: The trap capture data was subjected to statistical analysis to determine if there were significant differences in the number of mosquitoes captured by the different lure combinations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the field comparison of insect lures as described in the cited study.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Lure_Synthesis Lure Synthesis ((3Z)-3-Decen-1-ol, etc.) Trap_Deployment Trap Deployment with Lures (+/- CO2) Lure_Synthesis->Trap_Deployment Trap_Prep Trap Preparation (MMX Suction Traps) Trap_Prep->Trap_Deployment Mosquito_Rearing Mosquito Rearing (Ae. albopictus, Cx. quinquefasciatus) Mosquito_Release Release of Female Mosquitoes in Semi-Field Enclosure Mosquito_Rearing->Mosquito_Release Mosquito_Release->Trap_Deployment Data_Collection Trap Capture Data Collection Trap_Deployment->Data_Collection Stat_Analysis Statistical Analysis of Capture Rates Data_Collection->Stat_Analysis Conclusion Conclusion on Lure Efficacy Stat_Analysis->Conclusion

Caption: Experimental workflow for lure comparison.

Logical Relationship of Lure Comparison

This diagram shows the comparative logic used in the study to evaluate the effectiveness of (3Z)-3-Decen-1-ol.

lure_comparison cluster_lures Lure Formulations cluster_conditions Experimental Conditions cluster_outcome Outcome Lure_A (3Z)-3-Decen-1-ol With_CO2 With CO2 Lure_A->With_CO2 Without_CO2 Without CO2 Lure_A->Without_CO2 Lure_B 1-octen-3-ol (Standard) Lure_B->With_CO2 Lure_B->Without_CO2 Control No Lure (Control) Control->With_CO2 Control->Without_CO2 Trap_Capture Trap Capture Rate With_CO2->Trap_Capture Without_CO2->Trap_Capture

Caption: Lure comparison logic.

Conclusion and Future Directions

Based on the available data, lures containing (3Z)-3-Decen-1-ol in combination with CO₂ significantly depressed the trap catches of Aedes albopictus when compared to the standard 1-octen-3-ol lure with CO₂[1][2]. For Culex quinquefasciatus, there was no significant difference in trap captures between (3Z)-3-Decen-1-ol and 1-octen-3-ol in the absence of CO₂.

It is important to note that the available field comparison data for (3Z)-3-Decen-1-ol is limited. Further research is needed to evaluate its effectiveness for a wider range of insect species and under different environmental conditions. Future studies should also explore different release rates and combinations with other attractants to fully understand the potential of (3Z)-3-Decen-1-ol in integrated pest management programs.

References

Unveiling the Behavioral Impact of (3Z)-3-Decen-1-ol on Non-Target Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral responses of non-target species to (3Z)-3-Decen-1-ol, a semiochemical that has been investigated for its potential use in pest management. By presenting objective experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the critical information needed to assess the environmental impact and selectivity of this compound.

Quantitative Analysis of Behavioral Responses

The behavioral effects of (3Z)-3-Decen-1-ol have been most notably studied in mosquito species, where it has demonstrated a significant repellent or deterrent effect on Aedes albopictus. In contrast, its impact on Culex quinquefasciatus appears to be neutral. The following table summarizes the key quantitative findings from a semi-field evaluation comparing (3Z)-3-Decen-1-ol with the known mosquito attractant 1-octen-3-ol and other analogues.

SpeciesCompoundConcentrationBehavioral ResponseMean Trap Catch (± SEM)Statistical Significance (p-value)Reference
Aedes albopictus (Asian tiger mosquito)(3Z)-3-Decen-1-ol + CO₂Not specifiedSignificant depression of trap catches 1.8 ± 0.5< 0.05Cilek et al., 2011
1-Octen-3-ol + CO₂ (Standard Attractant)Not specifiedAttraction10.2 ± 2.1-Cilek et al., 2011
Control (CO₂ only)Not specifiedAttraction8.5 ± 1.9-Cilek et al., 2011
Culex quinquefasciatus (Southern house mosquito)(3Z)-3-Decen-1-ol + CO₂Not specifiedNo significant difference from control7.2 ± 1.8> 0.05Cilek et al., 2011
1-Octen-3-ol + CO₂ (Standard Attractant)Not specifiedAttraction9.5 ± 2.3-Cilek et al., 2011
Control (CO₂ only)Not specifiedAttraction6.8 ± 1.5-Cilek et al., 2011

Note: Data on the behavioral response of other non-target insects, particularly beneficial species such as pollinators (e.g., honeybees, Apis mellifera) and predatory insects, to (3Z)-3-Decen-1-ol is currently limited in publicly available research. Further investigation into the effects on these crucial species is warranted to fully assess the ecological impact of this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.

Semi-Field Evaluation of Mosquito Response

This protocol is based on the methodology described by Cilek et al. (2011) for evaluating the attractancy or repellency of volatile compounds to mosquitoes in a semi-field environment.

1. Experimental Setup:

  • Enclosure: The study was conducted in a large, screened outdoor cage (18.3 x 7.6 x 3.7 m) to simulate a natural environment while containing the test subjects.

  • Traps: Mosquito Magnet-X (MMX) traps were used. These traps emit a plume of carbon dioxide (CO₂) to attract host-seeking mosquitoes.

  • Lures: The test compounds, including (3Z)-3-Decen-1-ol and 1-octen-3-ol, were formulated in lures designed to release the volatiles at a consistent rate. A control trap baited only with CO₂ was included in each trial.

  • Mosquito Release: Laboratory-reared, adult female mosquitoes (Aedes albopictus and Culex quinquefasciatus) were released into the enclosure prior to the start of each trial.

2. Procedure:

  • Traps were placed at designated locations within the enclosure, sufficiently separated to avoid interference.

  • The traps were operated for a specified period, typically 24 hours.

  • At the end of the trial, the number of mosquitoes captured in each trap was counted and identified to species.

  • The positions of the traps were rotated between trials to minimize any positional bias.

3. Data Analysis:

  • The mean number of mosquitoes of each species captured per trap for each treatment was calculated.

  • Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), was used to determine if there were significant differences in trap catches between the different lure treatments.

Visualizing the Mechanisms of Action

To understand how non-target species may perceive and respond to (3Z)-3-Decen-1-ol, it is essential to consider the underlying biological processes. The following diagrams illustrate a generalized experimental workflow for assessing insect behavioral responses and a conceptual model of an insect's olfactory signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_interpretation Interpretation Compound Compound Synthesis & Formulation Choice_Assay Behavioral Choice Assay (e.g., Olfactometer, Trap Assay) Compound->Choice_Assay No_Choice_Assay No-Choice Assay (e.g., Repellency Chamber) Compound->No_Choice_Assay Insects Rearing of Non-Target Species Insects->Choice_Assay Insects->No_Choice_Assay Observation Observation & Recording of Behavioral Responses Choice_Assay->Observation No_Choice_Assay->Observation Quantification Quantification of Behavior (e.g., Trap Counts, Residence Time) Observation->Quantification Stats Statistical Analysis Quantification->Stats Conclusion Conclusion on Behavioral Effect (Attraction, Repellency, Neutral) Stats->Conclusion

Figure 1. A generalized workflow for conducting insect behavioral bioassays.

Olfactory_Signaling_Pathway cluster_neuron Inside Olfactory Sensory Neuron Odorant (3Z)-3-Decen-1-ol OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR_Complex Odorant Receptor (OR) + Co-receptor (Orco) Complex OBP->OR_Complex Transports to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Initiates

Figure 2. A conceptual diagram of an insect's olfactory signaling pathway.

Safety Operating Guide

Proper Disposal of (3Z)-3-Decen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: (3Z)-3-Decen-1-ol is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. All handling and disposal procedures must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations. Always consult the Safety Data Sheet (SDS) before handling.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3Z)-3-Decen-1-ol, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Data Summary

Before initiating any disposal protocol, it is crucial to understand the hazards associated with (3Z)-3-Decen-1-ol. This substance is classified as a hazardous material.

Hazard ClassificationGHS Statements & Precautionary CodesDisposal Implications
Flammable Liquid H226: Flammable liquid and vapor.[1][2]Must be kept away from heat, sparks, open flames, and hot surfaces.[1][2][3] Requires collection in a designated flammable waste container.
Aspiration Hazard H304: May be fatal if swallowed and enters airways.[1][2]Avoid ingestion and inhalation. In case of swallowing, call a POISON CENTER or doctor immediately and do NOT induce vomiting.[1][2][3]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.[2]Drain disposal is strictly prohibited.[4][5][6] Must be collected for hazardous waste treatment to avoid environmental release.[2]
Personal Protective Equipment (PPE) P280: Wear protective gloves/ eye protection/ face protection.[1][2]Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
Storage & Handling P403 + P235: Store in a well-ventilated place. Keep cool.[1][2] P233: Keep container tightly closed.[1][2]Store waste in a cool, dry, well-ventilated area, away from incompatibles like strong oxidizing agents.[3][4]

Step-by-Step Disposal Protocol

Follow this workflow for the safe collection and disposal of (3Z)-3-Decen-1-ol waste. This procedure assumes the material has been identified as waste and cannot be repurposed.

Workflow for (3Z)-3-Decen-1-ol Disposal

G start START: Identify (3Z)-3-Decen-1-ol as Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Step 2: Work in a Ventilated Area (Fume Hood Recommended) ppe->ventilation container_prep Step 3: Prepare a Labeled Hazardous Waste Container ventilation->container_prep transfer Step 4: Transfer Waste (Use non-sparking tools) container_prep->transfer segregation Step 5: Ensure Segregation (Keep away from oxidizers) transfer->segregation seal Step 6: Securely Seal Container (Keep closed when not in use) segregation->seal storage Step 7: Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup Step 8: Request Pickup (Contact EHS for disposal) storage->pickup end END: Waste Disposed Compliantly pickup->end

Disposal workflow for (3Z)-3-Decen-1-ol.
Detailed Methodologies

Step 1: Personal Protective Equipment (PPE)

  • Before handling the waste, put on chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

Step 2: Ensure Proper Ventilation

  • All transfers of flammable liquids should be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[4][5]

Step 3: Prepare and Label the Waste Container

  • Obtain a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible with organic solvents.[5]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3Z)-3-Decen-1-ol," and the associated hazards (Flammable, Aspiration Hazard).[7][8] List all constituents and their approximate percentages if it is a mixed waste stream.[7][8]

Step 4: Transfer the Waste

  • Carefully pour the (3Z)-3-Decen-1-ol waste into the prepared container.

  • Use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge, which could ignite vapors.[1][2][3]

Step 5: Segregate from Incompatibles

  • Crucially, never mix flammable liquid waste with incompatible materials, especially strong oxidizers or oxidizing acids. [4] This can cause a violent reaction.

Step 6: Seal the Container

  • Securely cap the waste container immediately after adding waste. Containers must be kept closed at all times except when physically adding waste.[5][7]

  • Leave adequate headspace (e.g., about 1 inch in a 4L bottle) to allow for vapor expansion.[7]

Step 7: Store in a Satellite Accumulation Area (SAA)

  • Place the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA should be located at or near the point of generation, and many labs designate a specific area within a fume hood for this purpose.[8][9]

  • Use secondary containment (such as a plastic tub) to contain any potential leaks.[4][5]

Step 8: Arrange for Final Disposal

  • Once the container is full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), contact your institution's EHS department to request a waste pickup.[5][9]

  • Do not dispose of (3Z)-3-Decen-1-ol by evaporation or drain disposal.[4] Final disposal will likely be through high-temperature incineration by a licensed waste disposal company.[10]

Logical Relationships in Waste Management

The decision process for chemical disposal requires careful consideration of the material's properties and regulatory status.

G substance Chemical Substance: (3Z)-3-Decen-1-ol is_waste Is it a waste product? substance->is_waste is_hazardous Does it exhibit hazardous characteristics? (e.g., Flammable H226) is_waste->is_hazardous Yes not_waste Not a Waste (Repurpose or Retain) is_waste->not_waste No non_hazardous Non-Hazardous Waste (Follow general disposal guidelines) is_hazardous->non_hazardous No hazardous Hazardous Waste (Follow EHS Protocol) is_hazardous->hazardous Yes protocol Collect in sealed, labeled container. Store in SAA. Arrange EHS pickup for incineration. hazardous->protocol

Decision tree for classifying chemical waste.

References

Personal protective equipment for handling 3-Decen-1-ol, (3Z)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Decen-1-ol, (3Z)-

This guide provides immediate safety, handling, and disposal protocols for 3-Decen-1-ol, (3Z)- to ensure the safety of researchers, scientists, and drug development professionals. The information is compiled from safety data for structurally similar chemicals, as a specific Safety Data Sheet (SDS) for (3Z)-3-Decen-1-ol was not available.

Chemical and Physical Properties

A summary of the key quantitative data for 3-Decen-1-ol, (3Z)- is presented below. Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem, NIST[1][2][3]
Molecular Weight 156.27 g/mol PubChem, NIST[1][2][3]
CAS Number 10340-22-4PubChem, NIST[1][2]
Appearance Colorless clear liquid (estimated)The Good Scents Company[4]
Vapor Pressure 0.0128 mmHg @ 25°C (estimated)The Good Scents Company[4]

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for handling 3-Decen-1-ol, (3Z)- in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, open flames, and other sources of ignition.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE)

Based on the hazards associated with similar chemicals, the following PPE is mandatory when handling 3-Decen-1-ol, (3Z)-:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes and eye irritation.[5]
Hand Protection Neoprene or nitrile rubber gloves.[6]Prevents skin contact and potential irritation.[5]
Skin Protection Lab coat or other protective clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate filter (e.g., ABEK) may be necessary for large quantities or in case of insufficient ventilation.Protects against inhalation of vapors.
Handling and Experimental Procedures
  • Ventilation: Always handle 3-Decen-1-ol, (3Z)- in a well-ventilated area, preferably within a chemical fume hood.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[5][6]

  • Tools: Use only non-sparking tools.[5][6]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies are critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][7][8]
Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

  • Collect: Use spark-proof tools to collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Clean: Clean the spill area thoroughly.

Disposal Plan
  • Dispose of 3-Decen-1-ol, (3Z)- and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow Visualizations

The following diagrams illustrate the key workflows for handling 3-Decen-1-ol, (3Z)- safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal AssessRisks Assess Risks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE PrepareWorkArea Prepare Ventilated Work Area SelectPPE->PrepareWorkArea ConductExperiment Conduct Experiment PrepareWorkArea->ConductExperiment ReceiveInspect Receive & Inspect Chemical StoreSafely Store Safely ReceiveInspect->StoreSafely StoreSafely->ConductExperiment SegregateWaste Segregate Waste ConductExperiment->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer DisposeViaEHS Dispose via EHS LabelContainer->DisposeViaEHS

Caption: Workflow for the safe handling of 3-Decen-1-ol, (3Z)-.

EmergencyResponseWorkflow cluster_spill Spill Response cluster_exposure Personal Exposure Response EvacuateArea Evacuate Area ContainSpill Contain Spill with Absorbent EvacuateArea->ContainSpill CollectWaste Collect Waste ContainSpill->CollectWaste CleanArea Clean Spill Area CollectWaste->CleanArea RemoveFromSource Remove from Exposure Source AdministerFirstAid Administer First Aid RemoveFromSource->AdministerFirstAid SeekMedicalAttention Seek Medical Attention AdministerFirstAid->SeekMedicalAttention Spill Spill Occurs Spill->EvacuateArea Exposure Exposure Occurs Exposure->RemoveFromSource

Caption: Emergency response procedures for 3-Decen-1-ol, (3Z)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.